molecular formula C49H63N5O13S2 B15552305 AF 568 NHS ester

AF 568 NHS ester

Cat. No.: B15552305
M. Wt: 994.2 g/mol
InChI Key: SCHOQXXNQCPFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AF 568 NHS ester is a useful research compound. Its molecular formula is C49H63N5O13S2 and its molecular weight is 994.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C49H63N5O13S2

Molecular Weight

994.2 g/mol

IUPAC Name

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;bis(N,N-diethylethanamine)

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38-39H,7-8,16-17H2,1-4H3,(H2-,43,44,46,47,48,49,50,51);2*4-6H2,1-3H3

InChI Key

SCHOQXXNQCPFJG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 568 NHS Ester: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, orange-fluorescent amine-reactive dye widely utilized in biological research and drug development for the fluorescent labeling of biomolecules.[1][2][3] Structurally and functionally equivalent to Alexa Fluor™ 568 NHS Ester, this dye provides stable signal generation essential for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[4][5][6] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent attachment of the fluorophore to primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules.[2][7][8] This guide delves into the core principles of this compound chemistry, provides detailed experimental protocols, and presents key quantitative data for its effective application.

Core Principle: NHS Ester-Mediated Amine Acylation

The fundamental principle behind the utility of this compound lies in its ability to undergo a nucleophilic acyl substitution reaction with primary aliphatic amines.[9] This reaction is highly efficient and selective for primary amines, such as the ε-amino group of lysine residues in proteins, forming a stable and covalent amide bond.[10][11]

The reaction proceeds as follows: the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) as a leaving group and forming the stable amide linkage.[10] This conjugation strategy is favored for its high reactivity and the stability of the resulting amide bond.[9][10]

Several factors influence the efficiency of this labeling reaction. The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.0.[9][12] In this range, the target primary amines are sufficiently deprotonated and thus more nucleophilic.[9] However, a competing reaction, the hydrolysis of the NHS ester, also increases with higher pH.[12] Therefore, careful control of the reaction pH is crucial for maximizing labeling efficiency. The presence of other nucleophiles or primary amine-containing buffers, such as Tris, should be avoided as they will compete with the target molecule for reaction with the dye.[12][13]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and data analysis.

PropertyValueReference
Excitation Maximum (Ex) 572 - 579 nm[1][3][4]
Emission Maximum (Em) 598 - 603 nm[1][3][4]
Molar Extinction Coefficient ~88,000 cm⁻¹M⁻¹[2][7][14]
Molecular Weight ~791.80 g/mol [2][7][14]
Recommended Laser Line 561 nm or 568 nm[2][4][5]
pH Sensitivity pH-insensitive from pH 4 to 10[2][3][15]
Solubility Good in water, DMSO, DMF[2][4][14]

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein to be labeled in a suitable buffer at a concentration of 2-10 mg/mL.[16] A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3.[16][17] Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium ions.[16] If the protein is in a buffer like PBS, the pH can be adjusted by adding 1/10th volume of 1 M sodium bicarbonate.[17]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[16][18] Vortex briefly to ensure complete dissolution. Aqueous stock solutions are not recommended for storage due to hydrolysis.[17]

2. Labeling Reaction:

  • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A typical starting point is a 10-15 fold molar excess of dye to protein.[13][17]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[13][17]

3. Quenching the Reaction (Optional):

  • To stop the labeling reaction, a quenching buffer such as 1.5 M hydroxylamine (or Tris or glycine at a final concentration of 50-100 mM) can be added.[13] Incubate for an additional 10-15 minutes at room temperature.[13]

4. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[17]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm).

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The DOL is the molar ratio of the dye to the protein.

Oligonucleotide Labeling with this compound

This protocol provides a general procedure for labeling amine-modified oligonucleotides.

1. Preparation of Reagents:

  • Amine-Modified Oligonucleotide: Dissolve the oligonucleotide in a non-nucleophilic buffer, such as 0.1 M sodium bicarbonate, pH 8.5.[10][18]

  • This compound Stock Solution: Freshly prepare a solution of the dye in anhydrous DMSO or DMF.[16]

2. Labeling Reaction:

  • Add 5-10 equivalents of the dissolved this compound to the oligonucleotide solution.[10]

  • Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[19]

3. Purification of the Labeled Oligonucleotide:

  • The labeled oligonucleotide can be purified by methods such as ethanol precipitation followed by reverse-phase HPLC.[16]

Visualizations

Reaction_Mechanism AF568_NHS AF 568-NHS Ester Intermediate Tetrahedral Intermediate AF568_NHS->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Intermediate Conjugate AF 568-Amide Bond-Protein (Stable Conjugate) Intermediate->Conjugate Elimination NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: Reaction mechanism of this compound with a primary amine.

Experimental_Workflow start Start: Prepare Reagents prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) start->prep_protein prep_dye 2. Prepare this compound (Freshly in DMSO/DMF) start->prep_dye reaction 3. Mix and Incubate (1 hr, RT, dark) prep_protein->reaction prep_dye->reaction quench 4. Quench Reaction (Optional) (e.g., Tris or Glycine) reaction->quench purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze 6. Analyze Conjugate (Determine Degree of Labeling) purify->analyze end End: Labeled Protein analyze->end

Caption: General experimental workflow for protein labeling with this compound.

Competing_Reactions AF568_NHS AF 568-NHS Ester Desired_Product Labeled Biomolecule (Stable Amide Bond) AF568_NHS->Desired_Product Desired Reaction (pH 7.2-9.0) Hydrolysis_Product Inactive AF 568 Acid (Hydrolyzed Dye) AF568_NHS->Hydrolysis_Product Competing Reaction (Hydrolysis, increases with pH) Primary_Amine Primary Amine Primary_Amine->Desired_Product Water Water (H₂O) Water->Hydrolysis_Product

Caption: Desired aminolysis versus competing hydrolysis of this compound.

References

AF 568 NHS ester mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanism of Action of AF 568 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a high-performance, amine-reactive fluorescent dye widely utilized in biological research.[1][2] As a member of the Alexa Fluor family, it is renowned for its exceptional brightness, photostability, and pH insensitivity, making it a superior choice over traditional fluorophores like FITC.[3][4][5][6] This guide provides a detailed exploration of the core mechanism of action of this compound, comprehensive experimental protocols, and key quantitative data to empower researchers in their application of this versatile tool for labeling proteins, antibodies, and other biomolecules.[1][3]

Core Mechanism of Action

The labeling of biomolecules with this compound is achieved through a covalent conjugation reaction between the N-hydroxysuccinimidyl ester functional group of the dye and primary amines on the target molecule.[3][7][8] This reaction, known as acylation, results in the formation of a highly stable amide bond.

Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine residues.[1][9] The reaction is typically carried out in a buffer with a slightly alkaline pH of 8.3-8.5.[9][10][11] At this pH, the primary amine is deprotonated, rendering it nucleophilic. The nucleophilic amine then attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide group and the formation of a stable amide linkage.[8] The resulting conjugate is characterized by the bright and photostable fluorescence of the AF 568 dye.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF568_NHS This compound Conditions pH 8.3-8.5 Room Temperature AF568_NHS->Conditions Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conditions Labeled_Protein AF 568-Labeled Protein (Stable Amide Bond) Conditions->Labeled_Protein NHS_Byproduct N-hydroxysuccinimide Conditions->NHS_Byproduct

Caption: Mechanism of this compound conjugation to a primary amine on a protein.

Quantitative Data

The photophysical properties of AF 568 make it a robust fluorescent probe for various applications.

PropertyValue
Excitation Maximum 578-579 nm[7][12][13][14]
Emission Maximum 602-603 nm[7][12][13][14][15]
Molar Extinction Coefficient ~88,000-91,000 cm⁻¹M⁻¹[7][15]
Fluorescence Quantum Yield 0.69[15][16]
Molecular Weight ~792 g/mol [1][3][7][13][15][17]
Optimal Labeling pH 8.3-8.5[9][10][11]

Experimental Protocols

Protein and Antibody Labeling

This protocol provides a general procedure for labeling proteins and antibodies with this compound.

G Start 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Prep_Dye 2. Prepare Dye Stock Solution (Anhydrous DMSO or DMF) Start->Prep_Dye Reaction 3. Mix Dye and Protein (Stir for 1 hour at room temperature) Prep_Dye->Reaction Purification 4. Purify Conjugate (Size-exclusion chromatography) Reaction->Purification Characterization 5. Characterize Conjugate (Spectrophotometry for DOL) Purification->Characterization End End: Store Labeled Protein (4°C or -20°C) Characterization->End G Start 1. Cell Fixation & Permeabilization Blocking 2. Blocking (e.g., 1% BSA) Start->Blocking Primary_Ab 3. Primary Antibody Incubation Blocking->Primary_Ab Wash1 4. Wash Primary_Ab->Wash1 Secondary_Ab 5. AF 568-conjugated Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 6. Wash Secondary_Ab->Wash2 Mount 7. Mount Coverslip Wash2->Mount Imaging 8. Fluorescence Microscopy Mount->Imaging End End: Image Acquisition Imaging->End

References

AF 568 NHS Ester: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of AF 568 NHS ester, a widely used fluorescent dye in biological research. This document details the dye's photophysical characteristics, provides protocols for its use in labeling biomolecules, and illustrates key experimental workflows.

Core Spectral and Photophysical Properties

AF 568 is a bright, orange-fluorescent dye that is a member of the Alexa Fluor family.[1] Its succinimidyl ester (NHS ester) derivative is the most common reactive form used for covalently attaching the fluorophore to primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[2][3] This covalent linkage forms a stable amide bond.[4] The resulting conjugates are known for their bright fluorescence and enhanced photostability compared to other spectrally similar dyes.[1][2] AF 568 is water-soluble and its fluorescence is pH-insensitive between pH 4 and 10, making it highly suitable for a wide range of biological imaging and flow cytometry applications.[2][5][6]

The spectral properties of this compound can show slight variations between different suppliers. The table below summarizes the key quantitative data.

PropertyValueSource
Excitation Maximum (λex) 572 nm[7][8]
578 nm[2][3][5][9]
579 nm[6][10][11]
Emission Maximum (λem) 598 nm[7][8]
602 nm[2][3][5]
603 nm[6][9][10][11]
Molar Extinction Coefficient (ε) 94,238 cm⁻¹M⁻¹[7][8]
88,000 cm⁻¹M⁻¹[2][3][5]
85,000 cm⁻¹M⁻¹[12]
91,000 cm⁻¹M⁻¹[9]
Fluorescence Quantum Yield (Φ) 0.912[7][8]
0.69[9][13]
Molecular Weight 994.18 g/mol [7][8]
791.8 g/mol [2][3][5]
Solubility Good in water, DMSO, and DMF[5][7][8]
Storage Conditions Store at -20°C in the dark, desiccated[5][7][8]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to an IgG antibody. The protocol can be scaled up or down depending on the amount of protein to be labeled.

Materials:

  • IgG antibody to be labeled (at a concentration of at least 2 mg/mL for optimal results)[2]

  • This compound

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]

  • 0.1–0.2 M sodium bicarbonate buffer, pH 8.3[2]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the IgG antibody in the sodium bicarbonate buffer to a final concentration of 2-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS first, and then the buffer exchanged for the sodium bicarbonate buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL. Vortex to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, slowly add a calculated amount of the dye stock solution. It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[2] A common starting point is a 10-fold molar excess of the dye.

    • Incubate the reaction at room temperature for 1 hour with continuous stirring.[2]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Alternatively, the conjugate can be purified by dialysis against PBS.

  • Characterization of the Conjugate:

    • The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and at the absorption maximum of the dye (e.g., 578 nm).

Visualizations

Signaling Pathway Diagram

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Antibody IgG Antibody in Reaction Buffer Mixing Mixing and Incubation (1 hour, Room Temp) Antibody->Mixing Dye This compound in DMSO Dye->Mixing Purification Size-Exclusion Chromatography Mixing->Purification Labeled_Antibody AF 568-Labeled Antibody Purification->Labeled_Antibody Free_Dye Unreacted Dye Purification->Free_Dye Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Primary_Ab Primary Antibody Incubation Permeabilization->Primary_Ab Secondary_Ab AF 568-Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Microscopy Fluorescence Microscopy Secondary_Ab->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

References

An In-depth Technical Guide to AF 568 NHS Ester: Spectroscopic Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and applications of AF 568 NHS ester, a widely used fluorescent dye in biological research and drug development. The information presented herein is intended to equip researchers with the necessary knowledge for the successful application of this fluorophore in labeling and detection experiments.

Core Spectroscopic and Physical Properties

This compound is a bright, orange-fluorescent dye that is routinely used for the covalent labeling of biomolecules containing primary amines. Its succinimidyl ester functional group reacts efficiently with primary amines on proteins, amine-modified oligonucleotides, and other molecules to form a stable amide bond. The resulting conjugates are characterized by their bright fluorescence and high photostability. The dye is water-soluble and its fluorescence is pH-insensitive over a wide range from pH 4 to 10.[1][2][3]

A summary of the key quantitative properties of this compound is presented in the table below. It is important to note that slight variations in the excitation and emission maxima are reported by different suppliers. These variations can be attributed to the different measurement conditions and the specific chemical structure of the dye variant.

PropertyValueSource(s)
Excitation Maximum (λex) 572 - 579 nm[4][5][6][7]
Emission Maximum (λem) 598 - 603 nm[4][5][6][7]
Molar Extinction Coefficient ~88,000 - 94,238 cm⁻¹M⁻¹[1][2][5]
Fluorescence Quantum Yield ~0.912[5]
Molecular Weight ~791.8 g/mol [1][2][3]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]
Reactivity Primary amines[1][2]
Solubility Good in water, DMSO, and DMF[2][5]

Experimental Protocols: Biomolecule Labeling

The following is a generalized protocol for the labeling of proteins (e.g., antibodies) with this compound. This protocol can be adapted for other amine-containing biomolecules.

Preparation of Biomolecule
  • Buffer Requirements: The biomolecule to be labeled must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris or glycine, will compete with the labeling reaction and must be removed.[8] This can be achieved through dialysis or buffer exchange chromatography.

  • Concentration: For optimal labeling, the protein concentration should be at least 2 mg/mL.[1]

Preparation of Dye Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Dissolve the dye in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[1] This stock solution should be prepared fresh and protected from light.

Labeling Reaction
  • Reaction Buffer: The labeling reaction is typically carried out in a buffer with a pH of 8.3-9.0 to facilitate the reaction between the NHS ester and primary amines. A common choice is 0.1 M sodium bicarbonate buffer.[1]

  • Molar Ratio: The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A common starting point is to test a few ratios, for example, 5:1, 10:1, and 20:1 (dye:protein).

  • Reaction Conditions: Add the calculated amount of dye stock solution to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature, protected from light.[1][9]

Purification of the Conjugate
  • After the incubation period, the unreacted dye must be removed from the labeled biomolecule. This is commonly achieved through size-exclusion chromatography, such as a Sephadex G-25 column, or through dialysis.[10]

Characterization of the Conjugate
  • Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the dye (~578 nm).

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis A Prepare Biomolecule (Amine-free buffer) C Mix Biomolecule and Dye (pH 8.3-9.0) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Incubate 1 hour at Room Temperature C->D E Purify Conjugate (e.g., Size-Exclusion Chromatography) D->E F Characterize Conjugate (Degree of Labeling) E->F

Figure 1: Experimental workflow for biomolecule labeling with this compound.

G cluster_product Product cluster_leaving_group Byproduct A This compound B Primary Amine (on Biomolecule) C AF 568-Biomolecule Conjugate (Stable Amide Bond) A->C A->C + B->C D N-hydroxysuccinimide C->D

Figure 2: Chemical reaction of this compound with a primary amine.

References

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of AF 568 NHS ester, a widely used fluorescent dye in life sciences research. Aimed at researchers, scientists, and drug development professionals, this document details the chemical properties, bioconjugation methodology, and common applications of this versatile fluorophore.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This reactive group allows for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. The resulting conjugates are highly fluorescent and photostable, making them suitable for a variety of applications including fluorescence microscopy, flow cytometry, and immunofluorescence assays. The fluorescence of AF 568 is largely insensitive to pH in the physiological range of 4 to 10.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄₉H₆₃N₅O₁₃S₂[1]
Molecular Weight ~791.80 g/mol [2][3][4]
Excitation Maximum (λex) ~578-579 nm[2][4][5]
Emission Maximum (λem) ~602-603 nm[2][5]
Molar Extinction Coefficient (ε) ~88,000 - 94,238 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.69 - 0.912[1]
Optimal pH Range for Labeling 8.3 - 8.5[6][7]
Solubility Good in water, DMSO, DMF[1]

Bioconjugation with this compound

The N-hydroxysuccinimidyl ester moiety of AF 568 readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) under mild basic conditions to form a stable amide bond. This reaction is highly specific for primary amines, with low reactivity towards other functional groups like aromatic amines, alcohols, and phenols.

AF568_NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products AF568 AF 568-NHS Ester Conditions pH 8.3-8.5 Room Temperature AF568->Conditions Protein Biomolecule-NH₂ (e.g., Protein) Protein->Conditions Conjugate AF 568-Biomolecule Conjugate (Stable Amide Bond) Conditions->Conjugate Byproduct N-Hydroxysuccinimide (NHS) Conditions->Byproduct

Figure 1: Reaction of this compound with a primary amine.

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an IgG antibody. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

  • This compound

  • Antibody (or other protein) to be labeled (at 2-10 mg/mL)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2, with a stabilizing protein like BSA if needed

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of at least 2 mg/mL.[6]

    • Ensure the buffer does not contain primary amines (e.g., Tris) as these will compete with the labeling reaction.[6]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.[6]

  • Labeling Reaction:

    • While gently stirring, add the calculated amount of the dye stock solution to the antibody solution. A molar ratio of 7:1 to 15:1 (dye:protein) is a good starting point.[6]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.

Application: Indirect Immunofluorescence Workflow

A common application for AF 568 is in indirect immunofluorescence, where a secondary antibody conjugated with the dye is used to detect a primary antibody bound to a specific target antigen within a cell or tissue sample.

Immunofluorescence_Workflow SamplePrep 1. Sample Preparation (Cell/Tissue Fixation & Permeabilization) Blocking 2. Blocking (Reduce non-specific binding) SamplePrep->Blocking PrimaryAb 3. Primary Antibody Incubation (Binds to target antigen) Blocking->PrimaryAb Wash1 4. Washing (Remove unbound primary antibody) PrimaryAb->Wash1 SecondaryAb 5. Secondary Antibody Incubation (AF 568-conjugated Ab binds to primary Ab) Wash1->SecondaryAb Wash2 6. Washing (Remove unbound secondary antibody) SecondaryAb->Wash2 Mounting 7. Mounting & Counterstaining (optional) (e.g., with DAPI) Wash2->Mounting Imaging 8. Fluorescence Microscopy (Excite at ~578 nm, Detect at ~603 nm) Mounting->Imaging

Figure 2: Indirect Immunofluorescence Experimental Workflow.

This workflow allows for signal amplification as multiple secondary antibodies can bind to a single primary antibody, leading to a brighter signal. The use of AF 568-conjugated secondary antibodies provides a robust and reliable method for visualizing the localization of target proteins in various biological samples.[7]

References

The Art of Precision: A Technical Guide to AF 568 NHS Ester Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical parameters governing the solubility and stability of Alexa Fluor™ 568 N-hydroxysuccinimidyl (NHS) ester. A thorough understanding of these characteristics is paramount for the successful and reproducible conjugation of this bright, orange-fluorescent dye to primary amines on proteins, antibodies, and other biomolecules. This document offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in achieving optimal labeling efficiency and conjugate performance.

Core Properties of AF 568 NHS Ester

AF 568 is a water-soluble and pH-insensitive fluorophore over a range of pH 4 to 10, making it a robust choice for biological applications.[1][2][3][4] The NHS ester is the most common reactive form for targeting primary amines, forming a stable amide bond.[3][5][6][7]

Table 1: Spectral and Physicochemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)~572-578 nm[3][8][9]
Emission Maximum (λem)~598-602 nm[3][8][9]
Molar Extinction Coefficient~88,000 - 94,238 cm⁻¹M⁻¹[3][8][9]
Molecular Weight~791.8 - 994.18 g/mol [3][8][9]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[3]
Reactivity TargetPrimary amines (-NH₂)[3][5][6]

Solubility of this compound

Proper dissolution of the lyophilized this compound powder is the first critical step in any conjugation protocol. The choice of solvent impacts both the concentration of the stock solution and the stability of the reactive ester.

Table 2: Solubility of this compound in Common Solvents
SolventSolubilityRecommendations and ConsiderationsReference(s)
Anhydrous Dimethyl Sulfoxide (DMSO) GoodThe recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).[5][6] DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can lead to the hydrolysis of the NHS ester.[10][11] Use high-quality, anhydrous DMSO and minimize exposure to air.[8][9]
Anhydrous Dimethylformamide (DMF) GoodAn alternative to DMSO for preparing stock solutions.[3][12] Ensure the DMF is amine-free, as amine contaminants will react with the NHS ester.[8][9]
Water GoodWhile the AF 568 dye itself is water-soluble, the NHS ester is highly susceptible to hydrolysis in aqueous solutions.[8][9][13] It is not recommended to dissolve the NHS ester directly in aqueous buffers for storage. Dissolution in aqueous buffers should only occur immediately prior to the conjugation reaction.[8][9]

Stability of this compound

The stability of the NHS ester is a critical factor influencing the efficiency of the labeling reaction. The primary pathway of degradation is hydrolysis, which converts the reactive NHS ester to a non-reactive carboxylic acid.

Stability in Solid Form

When stored as a lyophilized powder, this compound is stable for extended periods.

Table 3: Recommended Storage of Solid this compound
ConditionDurationRecommendationsReference(s)
-20°C, in the dark, desiccatedAt least 12-24 monthsThis is the standard recommended storage condition to maintain reactivity.[5][8][12] Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the powder.[11][14][2][5][8][12]
Room TemperatureUp to 3 weeksSuitable for transportation.[8][12] Prolonged exposure to light and moisture should be avoided.[8][12]
Stability in Solution

The stability of dissolved this compound is significantly lower than in its solid form and is highly dependent on the solvent and the presence of water.

In Organic Solvents (DMSO/DMF):

Stock solutions of this compound in anhydrous DMSO or DMF can be stored for a limited time. However, the hygroscopic nature of these solvents makes them susceptible to water contamination, which will lead to hydrolysis of the NHS ester over time.[10][11] For this reason, it is not recommended to store DMSO stock solutions for extended periods.[10] If storage is necessary, it should be at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and moisture absorption.[6][11] Some sources suggest that with proper handling (using anhydrous solvent and minimizing exposure to moisture), stock solutions can be stored at -20°C for at least a month.[5][12]

In Aqueous Solutions (Hydrolysis):

The NHS ester group readily hydrolyzes in aqueous solutions. The rate of this hydrolysis is highly pH-dependent, increasing significantly with higher pH.[8][15] This is a critical consideration as the competing reaction of aminolysis (conjugation to the target protein) is also pH-dependent.

Table 4: Half-life of NHS Ester Hydrolysis in Aqueous Buffers
pHTemperatureHalf-lifeReference(s)
7.00°C4 to 5 hours[8][12]
7.0Not SpecifiedHours[3]
8.0Not Specified1 hour[1][2][5]
8.64°C10 minutes[8][12]
8.6Not Specified10 minutes[1][2][5]
9.0Not SpecifiedMinutes[3]

This data underscores the importance of performing the conjugation reaction promptly after introducing the NHS ester into an aqueous buffer.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • High-quality, anhydrous DMSO or amine-free DMF

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Briefly centrifuge the vial to collect the powder at the bottom.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of dye with a MW of ~994 g/mol , add approximately 100 µL of solvent).[5]

  • Vortex briefly to ensure the dye is fully dissolved.

  • For immediate use, proceed to the labeling reaction. For storage, aliquot into small, single-use volumes in tightly sealed tubes and store at -20°C, protected from light.[6]

General Protocol for Protein Labeling

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[3][12]

  • Purification column (e.g., gel filtration, dialysis)

Procedure:

  • Prepare the Protein: Ensure the protein solution is at a suitable concentration (typically >2 mg/mL) and in an amine-free buffer (e.g., PBS).[3][6] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an appropriate buffer like PBS.[6]

  • Adjust pH: For optimal labeling, adjust the pH of the protein solution to 8.3-8.5 using a concentrated reaction buffer (e.g., 1 M sodium bicarbonate).[3][6][12]

  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. This often requires optimization, but a starting point is typically a 7:1 to 15:1 molar excess of dye.[5]

  • Initiate the Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

  • Incubate: Allow the reaction to proceed for at least 1 hour at room temperature or overnight on ice, protected from light.[5][12]

  • Purify the Conjugate: Remove unreacted dye and byproducts using a size-exclusion chromatography column (e.g., gel filtration) or dialysis.[12]

Visualizations

The following diagrams illustrate key processes and relationships discussed in this guide.

Hydrolysis_of_AF568_NHS_Ester AF568_NHS This compound (Reactive) AF568_Acid AF 568 Carboxylic Acid (Non-reactive) AF568_NHS->AF568_Acid Hydrolysis H2O Water (H₂O) pH > 7 H2O->AF568_NHS

Caption: Hydrolysis of this compound in the presence of water.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Dye Dissolve this compound in Anhydrous DMSO Mix Add Dye Solution to Protein Solution Prep_Dye->Mix Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Prep_Protein->Mix Incubate Incubate (1 hr, RT or overnight, 4°C) Protected from Light Mix->Incubate Purify Separate Conjugate from Free Dye (e.g., Gel Filtration) Incubate->Purify Store Store Conjugate at 4°C Purify->Store Stability_Factors Stability This compound Stability High_pH High pH (>8.5) Stability->High_pH decreased by Water Presence of Water Stability->Water decreased by Primary_Amines Contaminating Amines (e.g., Tris buffer) Stability->Primary_Amines decreased by Light Prolonged Light Exposure Stability->Light decreased by Desiccation Desiccated Storage Stability->Desiccation increased by Low_Temp Low Temperature (-20°C) Stability->Low_Temp increased by Anhydrous_Solvent Anhydrous Solvent Stability->Anhydrous_Solvent increased by

References

AF 568 NHS Ester: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AF 568 NHS ester, a widely used amine-reactive fluorescent dye. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this powerful tool in their experimental workflows. This document details the core properties of this compound, provides step-by-step protocols for bioconjugation, and outlines its applications in key research areas.

Introduction to this compound

This compound is a bright, photostable, and water-soluble fluorescent dye belonging to the Alexa Fluor family.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines (-NH₂) present on proteins, antibodies, peptides, and amine-modified oligonucleotides.[2][3] This reaction forms a stable amide bond, making it an ideal choice for generating fluorescently labeled biomolecules for various applications, including fluorescence microscopy, immunofluorescence, and flow cytometry.[4][5] The resulting AF 568 conjugates exhibit bright orange fluorescence with a spectral profile that is well-suited for multiplexing experiments.[6]

Core Properties and Specifications

Understanding the chemical and spectral properties of this compound is crucial for successful experimental design and data interpretation. The key quantitative data for this compound and its protein conjugates are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight ~791.8 g/mol [1][2]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1][2]
Reactivity Primary amines[1][2]
Solubility Good in DMSO, DMF, and water[7]
Storage Conditions -20°C in the dark, desiccated[7]
Table 2: Spectral Properties of AF 568 Conjugates
PropertyValueReference(s)
Excitation Maximum (λex) ~578 nm[1][2]
Emission Maximum (λem) ~602 nm[1][2]
Molar Extinction Coefficient (ε) at λex ~88,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φ) ~0.69[8]
Recommended Laser Line 561 nm or 568 nm[5]
Spectrally Similar Dyes Rhodamine Red[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound, from antibody labeling and purification to its application in immunofluorescence.

Antibody Labeling with this compound

This protocol describes the covalent conjugation of this compound to an antibody. The same general principles can be applied to other proteins.

Materials:

  • Antibody or protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Reaction Buffer Preparation:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH of the reaction mixture. The optimal pH for the NHS ester reaction is between 8.0 and 8.5.[7]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution. A molar excess of the dye to the protein is typically used. A starting point is a 10-fold molar excess.

    • Slowly add the calculated amount of the dissolved this compound to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. Unconjugated dye will elute later.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 578 nm (see Section 3.2).

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. For long-term storage, it is advisable to add a cryoprotectant like glycerol and aliquot to avoid repeated freeze-thaw cycles.

Calculation of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈) using a spectrophotometer.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₅₇₈ / ε_dye

      • where ε_dye is the molar extinction coefficient of AF 568 (~88,000 cm⁻¹M⁻¹).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₅₇₈ × CF₂₈₀)] / ε_protein

      • where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.32 for AF 568).

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 7.

Immunofluorescence Staining Protocol

This protocol outlines the use of an AF 568-conjugated secondary antibody for indirect immunofluorescence.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (specific to the target protein)

  • AF 568-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the AF 568-conjugated secondary antibody in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for AF 568 and the counterstain.

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams for key workflows and a relevant signaling pathway.

Experimental Workflow: Antibody Labeling and Purification

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (pH 8.3, 1 hr, RT, dark) Protein_Prep->Conjugation Dye_Prep This compound (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Collect Collect Labeled Antibody Fractions Purification->Collect DOL Determine Degree of Labeling (DOL) Collect->DOL Storage Store Conjugate (4°C or -20°C) DOL->Storage

Caption: Workflow for labeling an antibody with this compound and subsequent purification.

Signaling Pathway: Simplified ERK Signaling Cascade

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Its activation can be visualized using immunofluorescence with antibodies against phosphorylated ERK (p-ERK), which can be labeled with AF 568.

ERK_Signaling_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds GRB2 GRB2 Receptor->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: A simplified diagram of the ERK signaling pathway.

Conclusion

This compound is an indispensable tool for life science research, enabling the fluorescent labeling of a wide range of biomolecules. Its bright and photostable fluorescence, coupled with the straightforward and robust NHS ester chemistry, makes it a reliable choice for applications such as immunofluorescence and flow cytometry. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can confidently incorporate this compound into their experimental designs to achieve high-quality, reproducible results.

References

Unlocking Cellular Insights: A Technical Guide to AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of Alexa Fluor 568 N-hydroxysuccinimidyl (NHS) ester, a widely utilized fluorescent dye in biological research. This document serves as a practical resource, consolidating key data, experimental methodologies, and visualizations to facilitate its effective application in labeling proteins, antibodies, and other biomolecules for advanced cellular imaging and analysis.

Core Properties and Specifications

AF 568 NHS ester is an amine-reactive fluorescent probe belonging to the Alexa Fluor family of dyes.[1] It is characterized by its bright orange fluorescence, high water solubility, and pH insensitivity over a broad range (pH 4-10), making it a robust tool for various biological applications, including fluorescence microscopy, flow cytometry, and Western blotting.[2][3][4][5] The NHS ester moiety allows for the covalent attachment of the fluorophore to primary amines on target biomolecules, forming a stable amide bond.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various supplier datasheets.

PropertyValueSource
Molecular Weight 791.8 g/mol [2][8][9][10][11]
Excitation Maximum (λex) 578 nm[2][3][6][8][9][10]
Emission Maximum (λem) 602 nm[2][3][6][8][9][10]
Molar Extinction Coefficient 88,000 cm⁻¹M⁻¹[2][3][6][8][10]
Quantum Yield (Φ) 0.46 - 0.69[3][6]
Recommended Laser Line 561 nm or 568 nm[3][4]
Spectrally Similar Dyes Rhodamine Red, TF4 (Tide Fluor™ 4), sulfo-Cyanine3.5[2][4][8]

Principles of Amine Labeling

The fundamental principle behind the use of this compound is the chemical reaction between the N-hydroxysuccinimidyl ester and a primary amine (-NH₂). This reaction, known as acylation, results in the formation of a stable covalent amide bond, effectively tagging the target molecule with the fluorescent dye. Primary amines are readily available on biomolecules, most commonly as the ε-amino group of lysine residues and the N-terminus of proteins.[12][13]

The efficiency of this labeling reaction is highly dependent on the pH of the reaction buffer.[3][12] The optimal pH range for the reaction is typically between 8.3 and 8.5.[3][7][14] At a lower pH, the primary amines are protonated (-NH₃⁺), rendering them unreactive. Conversely, at a higher pH, the NHS ester is prone to hydrolysis, which reduces the labeling efficiency.[3][12]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF568_NHS This compound Labeled_Protein AF 568-Protein Conjugate (Stable Amide Bond) AF568_NHS->Labeled_Protein Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Labeled_Protein pH pH 8.3 - 8.5 pH->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct)

Figure 1. Chemical reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide a detailed methodology for a typical antibody labeling experiment using this compound. This protocol is a synthesis of recommendations from multiple sources and may require optimization for specific proteins.[15]

Materials and Reagents
  • This compound

  • Antibody or protein to be labeled (at a concentration of >2 mg/mL for optimal results)[6]

  • High-quality anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3]

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3[6][8]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment[8]

  • Storage Buffer: Phosphate-buffered saline (PBS) with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)[6]

Experimental Workflow

The general workflow for labeling a protein with this compound involves preparing the dye and protein, running the conjugation reaction, and purifying the final conjugate.

arrow arrow A Prepare Dye Stock Solution (10 mM in DMSO) C Conjugation Reaction (Add dye to protein, incubate for 1 hr at RT in the dark) A->C B Prepare Protein Solution (>2 mg/mL in Reaction Buffer, pH 8.3) B->C D Purification (Separate labeled protein from free dye via gel filtration or dialysis) C->D E Characterization (Optional) (Determine Degree of Labeling) D->E F Storage (-20°C, protected from light) D->F E->F

Figure 2. General experimental workflow for protein labeling.

Step-by-Step Labeling Protocol
  • Preparation of Dye Stock Solution:

    • Bring the vial of this compound to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM.[6] For example, dissolve 1 mg of the dye in the appropriate volume of DMSO based on its molecular weight.

    • The dye stock solution can be aliquoted and stored at -20°C for several weeks, protected from light and moisture.[12]

  • Preparation of Protein Solution:

    • Dissolve the antibody or protein in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a concentration of at least 2 mg/mL.[6]

    • Ensure that the protein solution does not contain any amine-containing buffers (e.g., Tris) or preservatives like sodium azide, as these will compete with the labeling reaction.[15] If necessary, dialyze the protein against an appropriate buffer (e.g., PBS) before starting.

  • Conjugation Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the 10 mM dye stock solution.[6] A common starting point is a dye-to-protein molar ratio of 7:1 to 15:1.[6] This ratio may need to be optimized for your specific protein to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6][8]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[8] The choice of purification method depends on the scale of the reaction and the properties of the protein.

    • For small-scale reactions, spin columns are a convenient option.

  • Characterization (Optional but Recommended):

    • The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. The optimal DOS for most antibodies is typically between 2 and 10.[15]

  • Storage of the Conjugate:

    • Store the purified AF 568-labeled protein at 2-8°C for short-term storage or at -20°C for long-term storage, protected from light.[6] The addition of a carrier protein like BSA (5-10 mg/mL) and a preservative such as sodium azide (0.01-0.03%) can help prevent denaturation and microbial growth.[6] For storage at -20°C, adding glycerol to a final concentration of >50% is recommended.[6]

Applications in Research and Drug Development

The bright and photostable fluorescence of AF 568 makes it an invaluable tool in various research and development areas:

  • Immunofluorescence: Labeled antibodies are used to visualize the localization of specific proteins within fixed and live cells.

  • Flow Cytometry: Conjugated antibodies enable the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.

  • High-Content Screening: The stable signal of AF 568 is well-suited for automated imaging and analysis in drug discovery screens.

  • In Vivo Imaging: Labeled proteins or molecules can be used as tracers in small animal imaging studies.

By following the guidelines and protocols outlined in this document, researchers can effectively utilize this compound to generate high-quality fluorescent conjugates for a wide array of biological applications.

References

Methodological & Application

Application Notes and Protocols for AF 568 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful covalent labeling of proteins with AF 568 NHS ester. This protocol outlines the necessary reagents, step-by-step procedures for conjugation and purification, and methods for characterizing the final labeled protein.

Introduction

This compound (N-hydroxysuccinimidyl ester) is an amine-reactive fluorescent dye commonly used for labeling proteins and other biomolecules containing primary amines.[1][2] The NHS ester moiety reacts with primary amino groups, such as the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.[3][4] This process results in a fluorescently tagged protein that can be utilized in various applications, including fluorescence microscopy, flow cytometry, and immunoassays. The reaction is pH-dependent, with optimal labeling achieved in a slightly basic buffer.[1][3]

Quantitative Data Summary

Successful protein labeling with this compound depends on several key parameters. The following table summarizes the recommended quantitative data for a typical labeling reaction.

ParameterRecommended ValueNotes
Protein Concentration 1–10 mg/mL[1]Higher concentrations generally lead to more efficient labeling. For concentrations below 2 mg/mL, labeling efficiency may be reduced.[5]
Labeling Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferThe buffer must be free of primary amines (e.g., Tris or glycine).[5][6]
Reaction pH 8.3–9.0[1][7]Optimal pH for the reaction between the NHS ester and primary amines.
Dye-to-Protein Molar Ratio 5:1 to 20:1[4]The optimal ratio depends on the protein and the desired degree of labeling (DOL). A starting point of 10:1 is often recommended.[4]
Reaction Time 1–4 hours[7]Can be performed at room temperature or 4°C overnight.[3]
Reaction Temperature Room Temperature or 4°CIncubation at 4°C overnight can be a gentle alternative for sensitive proteins.[3]
Dye Stock Solution 10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use as the reactive dye is sensitive to moisture.[2]

Experimental Protocols

This section provides a detailed methodology for labeling a protein with this compound, followed by the purification of the resulting conjugate.

I. Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS).[6][7]

    • Ensure the protein concentration is between 1-10 mg/mL.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.[6]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]

    • This stock solution should be prepared fresh and used immediately.

  • Labeling Buffer:

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[1]

II. Protein Labeling Procedure
  • Add the calculated volume of the this compound stock solution to the protein solution. The amount of dye to add depends on the desired dye-to-protein molar ratio. A common starting point is a 10-fold molar excess of the dye.[4]

  • Mix the reaction solution gently by vortexing or pipetting.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.[7] Alternatively, the reaction can be carried out overnight at 4°C.[3]

III. Purification of the Labeled Protein

Purification is essential to remove any unreacted, hydrolyzed dye from the labeled protein. Gel filtration chromatography is the most common method for this separation.[1][6]

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer, such as PBS.[6]

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer.

  • The labeled protein will be in the first colored fraction to elute from the column. The free dye will elute later as a separate colored band.[6]

  • Collect the fractions containing the labeled protein.

IV. Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of AF 568 (~578 nm, A578).

  • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and Dye (Molar Ratio 5:1 to 20:1) protein_prep->mix dye_prep Prepare this compound (10 mg/mL in DMSO/DMF) dye_prep->mix incubate Incubate (1-4h at RT or 4°C overnight) mix->incubate gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-25) incubate->gel_filtration collect Collect Labeled Protein Fraction gel_filtration->collect measure_abs Measure Absorbance (A280 and A578) collect->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Workflow for this compound protein labeling.

Signaling Pathway Diagram

The reaction between the this compound and a primary amine on a protein is a direct covalent modification and does not involve a signaling pathway in the biological sense. The following diagram illustrates the chemical reaction.

chemical_reaction reactant1 AF 568-NHS Ester product AF 568-Protein Conjugate (Stable Amide Bond) reactant1->product + reactant2 Protein-NH2 (Primary Amine) reactant2->product byproduct NHS product->byproduct +

Caption: this compound reaction with a primary amine.

References

Application Notes and Protocols for AF 568 NHS Ester Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of specific targets in a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. AF 568 NHS ester is a bright, photostable amine-reactive fluorescent dye commonly used for this purpose. This document provides detailed protocols and application notes for the successful conjugation of this compound to antibodies, with a focus on optimizing and evaluating conjugation efficiency.

N-hydroxysuccinimide (NHS) esters are widely used for antibody conjugation due to their high reactivity and ability to form stable amide bonds with primary amines, such as those found on lysine residues and the N-terminus of antibodies. The reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[1][]

Factors Influencing Conjugation Efficiency

Several factors can influence the efficiency of the antibody conjugation reaction. Understanding and optimizing these parameters is critical for achieving the desired degree of labeling (DOL) and preserving antibody function.

FactorOptimal Condition/ConsiderationRationale
pH 7.2 - 8.5At lower pH, primary amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing the amount available to react with the antibody.[1]
Antibody Concentration ≥ 2 mg/mLHigher antibody concentrations favor the reaction with the dye over hydrolysis of the NHS ester.[1][3]
Molar Ratio of Dye to Antibody 5:1 to 20:1 (starting point for optimization)A higher molar excess of the dye can increase the DOL, but excessive labeling can lead to antibody precipitation and loss of function.[4]
Reaction Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, significantly reducing conjugation efficiency.[1]
Purity of Antibody >95% pureImpurities in the antibody preparation can compete with the target antibody for conjugation.[5]
Reaction Time and Temperature 1-4 hours at room temperature, or overnight at 4°CLonger incubation times may be necessary at lower temperatures to achieve sufficient labeling while minimizing hydrolysis of the NHS ester.[1]

Experimental Protocols

Protocol 1: Antibody Preparation

For optimal conjugation, the antibody must be in an amine-free buffer and at a suitable concentration.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). This can be achieved using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using an appropriate method such as ultrafiltration.[4]

Protocol 2: this compound Antibody Conjugation

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies.

Materials:

  • Purified antibody in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[4]

  • Calculate Required Volume of Dye Solution: Determine the volume of the dye solution needed to achieve the desired molar ratio of dye to antibody. A starting point of a 10:1 molar ratio is recommended.[]

  • Labeling Reaction: While gently stirring the antibody solution, slowly add the calculated amount of the this compound solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]

  • Quenching (Optional): To stop the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]

Protocol 3: Purification of the Conjugated Antibody

Purification is essential to remove unconjugated dye and other reaction components.

  • Size-Exclusion Chromatography: Use a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Apply Sample: Apply the reaction mixture to the column.

  • Elution: Elute the conjugated antibody with the storage buffer. The larger antibody-dye conjugate will elute first, while the smaller, unconjugated dye molecules will be retained.

  • Collect Fractions: Collect the colored fractions corresponding to the conjugated antibody.

Protocol 4: Determination of Conjugation Efficiency (Degree of Labeling)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter to determine the success of the conjugation reaction.

  • Measure Absorbance: Measure the absorbance of the purified conjugated antibody at 280 nm (A280) and at the maximum absorbance wavelength for AF 568 (approximately 578 nm, Amax).

  • Calculate Corrected A280: The dye also absorbs at 280 nm, so a correction factor (CF) is needed. The CF for AF 568 is approximately 0.57.

    • Corrected A280 = A280 - (Amax × CF)

  • Calculate Molar Concentrations:

    • Molar concentration of dye = Amax / ε_dye (where ε_dye for AF 568 is ~91,000 M⁻¹cm⁻¹)

    • Molar concentration of antibody = Corrected A280 / ε_antibody (where ε_antibody for IgG is ~210,000 M⁻¹cm⁻¹)

  • Calculate DOL:

    • DOL = Molar concentration of dye / Molar concentration of antibody

An optimal DOL for most antibodies is typically between 2 and 10.[7]

Data Presentation: Representative Conjugation Efficiency

The following table provides representative data on how varying the molar ratio of this compound to antibody can affect the Degree of Labeling (DOL). These values are illustrative and actual results will vary depending on the specific antibody and reaction conditions.

Molar Ratio (Dye:Antibody)Expected Degree of Labeling (DOL)Observations
5:12 - 4Lower labeling, may be suitable for applications where high labeling could interfere with antibody function.
10:14 - 7A good starting point for many applications, providing a balance of brightness and functionality.
15:16 - 9Higher labeling, resulting in brighter conjugates. Risk of decreased antibody activity or precipitation increases.
20:18 - 12+Very high labeling. Significant risk of antibody aggregation and loss of function. May lead to fluorescence quenching.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_storage Final Product antibody_prep Antibody Preparation (Buffer Exchange & Concentration) reaction Conjugation Reaction (Mixing and Incubation) antibody_prep->reaction dye_prep This compound Stock Solution Preparation dye_prep->reaction quenching Quenching Reaction (Optional) reaction->quenching purification Purification (Size-Exclusion Chromatography) reaction->purification If not quenching quenching->purification dol_calc DOL Calculation (Spectrophotometry) purification->dol_calc storage Storage of Conjugated Antibody dol_calc->storage G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Antibody AF 568-anti-EGFR Antibody Antibody->EGFR Binding for Immunofluorescence

References

AF 568 NHS Ester for Immunofluorescence Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, photostable, orange-fluorescent dye commonly utilized for labeling proteins, peptides, and amine-modified oligonucleotides. Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on biomolecules to form a stable amide bond. Structurally identical to Alexa Fluor® 568, AF 568 is a hydrophilic dye, which minimizes precipitation and background staining of labeled proteins. Its high quantum yield, strong absorption, and pH insensitivity between pH 4 and 10 make it an excellent choice for a variety of fluorescence-based applications, particularly immunofluorescence (IF) microscopy and flow cytometry.[1][2][3][4][5][6][7] This document provides detailed protocols for the conjugation of this compound to antibodies and their subsequent use in immunofluorescence staining of cells and tissues.

Properties of this compound

The spectral and physical properties of this compound are critical for designing and executing successful immunofluorescence experiments. Key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λex) ~578 nm[5]
Emission Maximum (λem) ~602 nm[5]
Molar Extinction Coefficient (ε) ~88,000 - 91,300 cm⁻¹M⁻¹[5][7][8]
Quantum Yield (Φ) ~0.69[9]
Molecular Weight ~791.8 g/mol [5]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[5]
Reactivity Primary amines[5]
Solubility Good in water, DMSO, DMF[6][10]

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a primary or secondary antibody. The procedure is optimized for labeling approximately 1 mg of an IgG antibody.

Materials
  • Purified antibody (1-2 mg/mL, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS)

Experimental Protocol
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines, dialyze it against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • A molar excess of the NHS ester is required. For IgG antibodies, a dye-to-antibody molar ratio of 10:1 to 20:1 is a good starting point.[]

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • (Optional but recommended) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column or dialysis against PBS.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 578 nm (A578).

    • Calculate the protein concentration:

      • Protein Concentration (M) = [A280 - (A578 × CF280)] / ε_protein

      • Where CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.32 for AF 568) and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~203,000 M⁻¹cm⁻¹).[6][8]

    • Calculate the DOL:

      • DOL = A578 / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of AF 568 (~91,300 M⁻¹cm⁻¹).[8]

    • An optimal DOL for most applications is between 2 and 6.

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C in single-use aliquots.

Antibody_Conjugation_Workflow antibody Purified Antibody (amine-free buffer) reaction Conjugation Reaction (pH 8.3, 1 hr, RT, dark) antibody->reaction dye This compound (dissolved in DMSO/DMF) dye->reaction quench Quench Reaction (optional) reaction->quench purify Purification (Gel Filtration / Dialysis) quench->purify dol Determine DOL (Spectrophotometry) purify->dol storage Store Conjugate (4°C or -20°C, dark) dol->storage

Caption: Workflow for antibody conjugation with this compound.

Immunofluorescence Staining Protocol

This protocol provides a general guideline for immunofluorescence staining of cultured cells or tissue sections using an AF 568-conjugated antibody. Optimization may be required depending on the specific cell/tissue type and target antigen.

Materials
  • AF 568-conjugated antibody

  • Cells grown on coverslips or tissue sections on slides

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Experimental Protocol for Cultured Cells
  • Cell Culture and Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

    • Gently wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the AF 568-conjugated primary antibody to the predetermined optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish if necessary.

  • Imaging:

    • Image the stained cells using a fluorescence microscope with appropriate filters for AF 568 (Excitation: ~578 nm, Emission: ~602 nm) and the counterstain.

Experimental Protocol for Tissue Sections

The protocol for tissue sections is similar to that for cultured cells, with some modifications in the initial steps.

  • Tissue Preparation:

    • For frozen sections, cryosection the tissue at 5-10 µm thickness and mount on slides. Allow the sections to air dry.

    • For paraffin-embedded sections, deparaffinize and rehydrate the sections.

  • Antigen Retrieval (if required):

    • For some antigens in fixed tissues, an antigen retrieval step (e.g., heat-induced or enzymatic) may be necessary to unmask the epitope.

  • Staining:

    • Follow steps 3-9 from the cultured cell protocol, ensuring the tissue sections do not dry out during incubations and washes.

Immunofluorescence_Workflow start Sample Preparation (Cells or Tissue Sections) fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (for intracellular targets) fix->permeabilize block Blocking (e.g., BSA or serum) permeabilize->block antibody_inc Incubation with AF 568-conjugated Antibody block->antibody_inc wash Washing antibody_inc->wash counterstain Counterstaining (optional, e.g., DAPI) wash->counterstain mount Mounting (Antifade Medium) counterstain->mount image Fluorescence Microscopy mount->image

Caption: General workflow for immunofluorescence staining.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence. The following table provides potential causes and solutions.

ProblemPotential CauseRecommended Solution
High Background Antibody concentration too high.Titrate the antibody to find the optimal concentration.
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species).
Inadequate washing.Increase the number and/or duration of wash steps.
Non-specific antibody binding.Include a control with no primary antibody. Use a pre-adsorbed secondary antibody if applicable.
Autofluorescence of the sample.Use a different fixative or an autofluorescence quenching reagent.
Weak or No Signal Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody.
Low antibody concentration.Increase the antibody concentration or incubation time.
Inactive antibody.Use a new batch of antibody; ensure proper storage.
Target protein not present or at low levels.Use a positive control to confirm protein expression. Consider a signal amplification method.
Epitope masking by fixation.Try a different fixation method or perform antigen retrieval.
Photobleaching.Minimize exposure to light. Use an antifade mounting medium.

For more detailed troubleshooting, refer to comprehensive immunofluorescence guides.[1][4][12]

References

Application Notes and Protocols for AF 568 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing AF 568 NHS (N-hydroxysuccinimidyl) ester for the fluorescent labeling of proteins, primarily antibodies, for subsequent analysis by flow cytometry. AF 568 is a bright, photostable orange fluorescent dye, making it an excellent choice for generating stable signals in flow cytometry applications.[1][2][3]

Introduction to AF 568 NHS Ester

This compound is an amine-reactive fluorescent dye commonly used for covalently labeling proteins and other biomolecules containing primary amines (-NH2).[1][3] The NHS ester moiety reacts efficiently with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[4] This labeling process is robust and allows for the creation of fluorescently tagged molecules for various biological assays, including flow cytometry.

Key Features of AF 568:

  • Bright and Photostable: Produces a strong, stable fluorescent signal ideal for sensitive detection.[1][3]

  • pH Insensitive: Maintains consistent fluorescence in a pH range of 4 to 10.[1][2]

  • Water Soluble: Readily dissolves in aqueous buffers, simplifying the labeling procedure.[2][3]

  • Amine-Reactive: Specifically targets primary amines for covalent conjugation.[1]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Maximum (Ex)~578 nm[1][]
Emission Maximum (Em)~602 nm[1][]
Extinction Coefficient88,000 cm⁻¹M⁻¹[1][3]
Molecular Weight~791.8 g/mol [1][3]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1]
ReactivityPrimary amines[1]
Recommended Laser Line561 nm or 568 nm[3][6]
Spectrally Similar DyesRhodamine Red, Texas Red[1][7]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to an antibody and the subsequent use of the labeled antibody for staining cells for flow cytometry analysis.

Protocol for Antibody Conjugation with this compound

This protocol is optimized for labeling IgG antibodies. For other proteins, optimization of the dye-to-protein molar ratio may be necessary.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA).[4][8]

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-9.0.[1][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5.[9]

  • Purification column (e.g., Sephadex G-25) or dialysis equipment.[4][9]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL for optimal results.[1]

    • If the antibody buffer contains amines, perform a buffer exchange into PBS.[10]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[8] This stock solution should be used immediately.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-9.0 by adding the Reaction Buffer.[4]

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to antibody is recommended.[4][8]

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to stop the labeling reaction by reacting with any unreacted NHS ester.[9]

    • Incubate for 15-60 minutes at room temperature.[8][9]

  • Purify the Conjugate:

    • Remove the unconjugated dye by passing the reaction mixture through a purification column (e.g., Sephadex G-25) equilibrated with PBS.[4]

    • Alternatively, dialyze the conjugate against PBS at 4°C.[9]

  • Determine Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 578 nm (for AF 568).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[11]

Protocol for Cell Staining for Flow Cytometry

Materials:

  • AF 568-conjugated antibody

  • Cells in suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fixation and permeabilization buffers (if staining intracellular targets)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Staining:

    • Add the optimal concentration of the AF 568-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Fixation/Permeabilization (for intracellular targets):

    • If staining for intracellular antigens, follow a standard fixation and permeabilization protocol before and/or after the staining step.

  • Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer equipped with a laser that can excite the AF 568 dye (e.g., 561 nm).

    • Set up appropriate voltage and compensation settings using unstained and single-color controls.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Cell Staining & Analysis antibody_prep Antibody Preparation (Purification & Buffer Exchange) conjugation Conjugation Reaction (1 hr, RT, dark) antibody_prep->conjugation dye_prep This compound Stock Solution Prep dye_prep->conjugation quenching Quenching (Tris or Hydroxylamine) conjugation->quenching purification Purification (Column or Dialysis) quenching->purification storage Storage (4°C or -20°C) purification->storage staining Staining with Labeled Ab (20-30 min, 4°C) storage->staining Labeled Antibody cell_prep Single-Cell Suspension Prep cell_prep->staining washing Washing Steps staining->washing analysis Flow Cytometry Analysis washing->analysis

Caption: Workflow for antibody conjugation and cell staining.

Chemical Reaction Diagram

Caption: Reaction between this compound and a primary amine.

References

AF 568 NHS Ester: Application Notes and Protocols for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, photostable, orange-fluorescent dye that is widely used for labeling proteins, antibodies, and other biomolecules for analysis in confocal microscopy and other fluorescence-based applications.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on target molecules to form stable amide bonds.[4] With an excitation maximum around 572-578 nm and an emission maximum around 598-603 nm, AF 568 is well-suited for excitation by the common 561 nm laser line in confocal microscopes.[5][6] This dye is characterized by its high quantum yield and extinction coefficient, contributing to its bright fluorescence signal.[5][6] Furthermore, its fluorescence is pH-insensitive between pH 4 and 10, making it a reliable probe in various biological buffers.[2][7][8]

Photophysical and Chemical Properties

The key characteristics of this compound are summarized in the table below, providing essential data for experimental planning and instrument setup.

PropertyValueReference
Excitation Maximum (λex)572 - 578 nm[5][7][8][9][10][11]
Emission Maximum (λem)598 - 603 nm[1][5][6][7][8][9][10][11]
Molar Extinction Coefficient (ε)~88,000 - 94,238 cm⁻¹M⁻¹[5][6][9][10]
Fluorescence Quantum Yield (Φ)~0.912[5][6]
Molecular Weight~791.8 - 994.18 Da[6][9][10]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[4]
ReactivityPrimary amines (-NH₂)[2][4][10]
SolubilityGood in water, DMSO, and DMF[6][10]

Applications in Confocal Microscopy

AF 568 is a versatile dye for a range of applications in confocal microscopy, including:

  • Immunofluorescence (IF): Labeling primary or secondary antibodies to visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections.

  • Cell Surface Labeling: Staining of cell surface proteins on live or fixed cells.

  • Flow Cytometry: Conjugation to antibodies for the identification and sorting of cell populations.

  • Western Blotting: As a fluorescent probe for the detection of proteins on membranes.[5]

Experimental Protocols

I. Protein and Antibody Labeling with this compound

This protocol describes the general procedure for conjugating this compound to a protein or antibody.

A. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein or antibody in a buffer free of primary amines, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4.[12]

    • For optimal labeling, the protein concentration should be between 2-10 mg/mL.[9][12] If the concentration is too low, concentrate the protein using an appropriate method.

    • Remove any preservatives like sodium azide or thimerosal, as they can interfere with the conjugation reaction.[12]

  • Reaction Buffer:

    • Prepare a 1 M sodium bicarbonate solution or a 1 M phosphate buffer with a pH of ~9.0.[12][13]

  • This compound Stock Solution:

    • Immediately before use, bring the vial of this compound to room temperature.[9]

    • Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[9][12] Vortex or pipette to ensure it is fully dissolved.

B. Conjugation Reaction

  • Create a protein labeling stock solution by mixing 900 µL of the target protein solution with 100 µL of the 1 M reaction buffer.[12][13] The final pH of the solution should be between 8.0 and 9.0.[12][13]

  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM this compound stock solution. The optimal molar ratio of dye to protein can vary, but a starting point of a 10:1 molar ratio is recommended.[13]

  • Incubate the reaction for 1 hour at room temperature in the dark, with continuous stirring.[9][14]

C. Purification of the Conjugate

  • Prepare a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH ~7.4).[9][14]

  • Apply the reaction mixture to the column.[9]

  • Elute with PBS. The first colored band to elute is the dye-protein conjugate.[9]

  • Collect the fractions containing the labeled protein.

D. Characterization of the Conjugate (Optional but Recommended)

The degree of substitution (DOS), which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~578 nm). The optimal DOS for most antibodies is typically between 2 and 10.[12]

E. Storage

Store the purified conjugate at 4°C for short-term storage or at -20°C in the presence of a cryoprotectant like 50% glycerol for long-term storage.[15] Protect from light.[5][15]

II. Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AF 568-conjugated antibody for immunofluorescence staining of fixed and permeabilized cells.

A. Cell Preparation

  • Grow cells on sterile glass coverslips or in imaging-compatible plates.

  • Wash the cells briefly with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

B. Permeabilization and Blocking

  • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum or 1% bovine serum albumin in PBS) for 30-60 minutes at room temperature.[16]

C. Antibody Incubation

  • Dilute the AF 568-conjugated primary or secondary antibody in the blocking solution to the predetermined optimal concentration.

  • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Wash the cells three times with PBS for 5 minutes each, while protecting them from light.

D. Counterstaining and Mounting

  • (Optional) Counterstain the nuclei with a fluorescent nuclear marker like DAPI (4',6-diamidino-2-phenylindole) by incubating for 5-10 minutes.[16]

  • Wash the cells two to three times with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides at 4°C in the dark until imaging.

Visualizations

Antibody_Labeling_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Storage Protein Protein/Antibody in Amine-Free Buffer (pH 7.2-7.4) Mix Mix Protein and Reaction Buffer Protein->Mix NHS_Ester This compound in Anhydrous DMSO Add_Dye Add this compound NHS_Ester->Add_Dye Reaction_Buffer Reaction Buffer (pH 8.5-9.0) Reaction_Buffer->Mix Mix->Add_Dye Incubate Incubate 1 hr at RT (in dark) Add_Dye->Incubate Purify Purify via Gel Filtration Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store

Caption: Workflow for labeling proteins or antibodies with this compound.

Immunofluorescence_Workflow start Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (3x PBS) fix->wash1 permeabilize Permeabilization (e.g., Triton X-100) wash1->permeabilize wash2 Wash (3x PBS) permeabilize->wash2 block Blocking (e.g., 5% NGS) wash2->block primary_ab Primary Antibody Incubation block->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab AF 568 Secondary Ab Incubation wash3->secondary_ab wash4 Wash (3x PBS) secondary_ab->wash4 counterstain Counterstain (optional) (e.g., DAPI) wash4->counterstain mount Mount with Antifade Reagent counterstain->mount image Confocal Imaging mount->image

Caption: Step-by-step workflow for indirect immunofluorescence staining.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Antibody concentration is too low.Perform a titration to determine the optimal antibody concentration.[17]
Target protein is not expressed or is at very low levels.Use a positive control cell line or tissue to validate the antibody and protocol.[17]
Inefficient labeling (low DOS).Optimize the dye-to-protein ratio during the conjugation reaction.
Photobleaching.Use an anti-fade mounting medium. Minimize exposure to the excitation laser.
Incorrect imaging settings.Ensure the excitation and emission settings on the confocal microscope are appropriate for AF 568.[17]
High Background/ Non-specific Staining Inadequate blocking.Increase the blocking time or try a different blocking agent.
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[18]
Insufficient washing.Increase the number and/or duration of the wash steps.
Dye aggregation.Centrifuge the antibody conjugate before use to pellet any aggregates.
Tissue autofluorescence.Use a spectral imaging system to separate the specific signal from the autofluorescence, or use an autofluorescence quenching kit.[19]
Non-specific binding of the dye.Negatively charged dyes can bind to positively charged areas in tissue. Consider using a signal enhancer solution to block these charges.[19]

References

AF 568 NHS Ester for Western Blot Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for protein detection and quantification, offering a wider dynamic range and the potential for multiplexing compared to traditional chemiluminescent methods. AF 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye ideal for labeling antibodies for use in fluorescent Western blotting. This document provides detailed application notes and protocols for the use of this compound in this application, aimed at enabling researchers to achieve high-quality, quantitative results.

AF 568 is spectrally similar to other well-known orange fluorescent dyes, offering excellent performance in fluorescent imaging applications. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on proteins, such as the side chain of lysine residues, to form a stable covalent amide bond. This allows for the straightforward and robust labeling of primary or secondary antibodies for direct or indirect fluorescent Western blot detection.

Data Presentation

Table 1: Key Properties of this compound
PropertyValueReference
Excitation Maximum (λex)~578 nm[1]
Emission Maximum (λem)~602 nm[1]
Molar Extinction Coefficient (ε)~88,000 cm⁻¹M⁻¹[1]
Molecular Weight~791.8 g/mol [1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines[1]
Table 2: Performance Comparison of AF 568 with a Traditional Fluorophore

This table illustrates the superior photostability of AF 568 (structurally identical to Alexa Fluor® 568) compared to a traditional fluorophore, fluorescein isothiocyanate (FITC), highlighting its suitability for applications requiring repeated imaging or longer exposure times.

FeatureAF 568FITC
Relative Photostability HigherLower
Signal Decay after Continuous Illumination Slower decay, retaining a stronger signal over time.Faster decay, leading to rapid signal loss.

Data synthesized from studies comparing the photostability of Alexa Fluor® dyes to traditional dyes like FITC.

Table 3: Example of Linear Dynamic Range for a Target Protein Detected with an AF 568-labeled Antibody

This table demonstrates the concept of a linear dynamic range for quantitative Western blotting. The signal intensity should be proportional to the amount of protein loaded within this range. It is crucial to determine the linear range for each specific antigen-antibody pair.

Protein Loaded (µg)Relative Signal Intensity (Arbitrary Units)Linearity
1.2515,000Linear
2.531,000Linear
5.062,000Linear
10.0125,000Linear
20.0240,000Approaching Saturation
40.0260,000Saturated

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the labeling of a stock solution of a purified antibody (e.g., IgG) with this compound.

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of Labeling Buffer to the antibody solution to raise the pH to ~8.3.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A molar excess of 10-20 fold of dye to antibody is a good starting point for optimization.

      • Calculation Example: For 1 mg of a 150 kDa IgG antibody, you would have approximately 6.67 nmol of antibody. A 15-fold molar excess would require ~100 nmol of this compound.

    • While gently vortexing the antibody solution, add the calculated amount of the this compound stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the AF 568-labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and ~578 nm (Amax).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the molar extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for most applications is between 2 and 7.

Protocol 2: Fluorescent Western Blotting using an AF 568-labeled Secondary Antibody

This protocol outlines the steps for performing a fluorescent Western blot using a primary antibody followed by an AF 568-labeled secondary antibody.

Materials:

  • Low-fluorescence PVDF or nitrocellulose membrane

  • Transfer buffer

  • Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Fluorescent-optimized blocking buffer (e.g., commercial formulations or 5% BSA in TBST)

  • Primary antibody (unlabeled)

  • AF 568-labeled secondary antibody

  • Fluorescent imaging system with appropriate excitation and emission filters for AF 568.

Procedure:

  • SDS-PAGE and Protein Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Membrane Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in a fluorescent-optimized blocking buffer for 1 hour at room temperature with gentle agitation. Note: Milk-based blockers are generally not recommended for fluorescent Western blotting due to potential autofluorescence.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to the recommended concentration. This may require optimization and is often different from concentrations used in chemiluminescent Western blotting.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with a generous volume of TBST.

  • Secondary Antibody Incubation:

    • Dilute the AF 568-labeled secondary antibody in the blocking buffer to its optimal concentration (typically in the range of 0.1-0.5 µg/mL).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Crucially, protect the membrane from light from this point onwards to prevent photobleaching of the fluorophore.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging:

    • The membrane can be imaged wet or after drying.

    • Place the membrane in a fluorescent imaging system.

    • Excite the membrane at ~578 nm and capture the emission at ~602 nm.

    • Adjust the exposure time to obtain a strong signal without saturating the detector.

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in many cancers. Western blotting is a common technique to study the activation of this pathway by detecting the phosphorylation of EGFR and its downstream targets.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF_MEK_ERK MAPK Pathway cluster_PI3K_AKT PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: The EGFR signaling cascade, a common target for Western blot analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in performing a fluorescent Western blot using an AF 568-labeled antibody.

Fluorescent_Western_Blot_Workflow cluster_gel Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis SamplePrep Sample Preparation (Lysis, Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer to Low-Fluorescence Membrane SDSPAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Washing (TBST) PrimaryAb->Wash1 SecondaryAb AF 568-labeled Secondary Antibody Incubation (Protect from light) Wash1->SecondaryAb Wash2 Final Washes (TBST) (Protect from light) SecondaryAb->Wash2 Imaging Fluorescent Imaging (Ex: ~578 nm, Em: ~602 nm) Wash2->Imaging Analysis Data Analysis and Quantification Imaging->Analysis

Caption: Workflow for fluorescent Western blotting with AF 568-labeled antibodies.

References

Calculating the Degree of Labeling for Alexa Fluor™ 568 NHS Ester: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 NHS Ester is a bright, orange-fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts with primary amines on the target molecule to form a stable amide bond.[4][5] Determining the degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical quality control step to ensure consistency and optimal performance in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[6] An optimal DOL ensures a strong fluorescent signal without causing issues like protein aggregation or loss of biological activity that can arise from over-labeling.[7] This application note provides a detailed protocol for labeling a model protein (Immunoglobulin G, IgG) with Alexa Fluor™ 568 NHS Ester and a precise method for calculating the DOL.

Principle of DOL Calculation

The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:

  • 280 nm: The wavelength at which proteins, specifically aromatic amino acid residues like tryptophan and tyrosine, exhibit maximum absorbance. The dye also absorbs light at this wavelength, necessitating a correction.[6]

  • ~578 nm (Amax of AF 568): The wavelength of maximum absorbance for the Alexa Fluor™ 568 dye.[1][8]

By applying the Beer-Lambert law and accounting for the dye's contribution to the absorbance at 280 nm, the concentrations of both the protein and the dye in the conjugate solution can be determined, allowing for the calculation of their molar ratio (the DOL).[6]

Quantitative Data for DOL Calculation

Accurate DOL calculation relies on precise values for the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.

ParameterSymbolValueReference
Molar Extinction Coefficient of Alexa Fluor™ 568εdye88,000 cm-1M-1[1][2]
Wavelength of Maximum Absorbance for AF 568Amax578 nm[1][2]
Correction Factor for AF 568 at 280 nmCF2800.46[9]
Molar Extinction Coefficient of IgGεprotein203,000 cm-1M-1[7]
Molecular Weight of IgGMWprotein~150,000 g/mol [10]
Molecular Weight of AF 568 NHS EsterMWdye~792 g/mol [1][2][7]

Experimental Protocols

Protein Labeling with Alexa Fluor™ 568 NHS Ester

This protocol is optimized for labeling approximately 1 mg of IgG.

Materials:

  • IgG solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor™ 568 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][2]

  • 1 M Sodium bicarbonate buffer, pH 8.3[11]

  • Purification column (e.g., Sephadex® G-25)[11]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers (like BSA), as these will compete with the labeling reaction.[7][11] If necessary, perform a buffer exchange into PBS. Adjust the protein concentration to 2 mg/mL.[1][2]

  • Adjust the pH: Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3, which is optimal for the NHS ester reaction.[1][11]

  • Prepare the Dye Stock Solution: Allow the vial of Alexa Fluor™ 568 NHS Ester to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in a small volume of anhydrous DMF or DMSO.[12]

  • Labeling Reaction: While gently stirring, add a 10-20 fold molar excess of the reactive dye to the protein solution.[5] Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex® G-25) pre-equilibrated with PBS.[11] The first colored band to elute is the labeled protein.

Determining the Degree of Labeling

Materials:

  • Purified protein-dye conjugate solution

  • Spectrophotometer

  • Cuvettes with a 1 cm pathlength

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm and 578 nm (A280 and A578). If the absorbance is too high, dilute the solution with PBS and record the dilution factor.

  • Calculate the Protein Concentration: The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm:[6][7]

    Protein Concentration (M) = [A280 - (A578 x CF280)] / εprotein

  • Calculate the Dye Concentration: The concentration of the dye is calculated using the Beer-Lambert law:

    Dye Concentration (M) = A578 / εdye

  • Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein:[7][11]

    DOL = Dye Concentration (M) / Protein Concentration (M)

For IgGs, an optimal DOL is typically between 2 and 6.[7]

Visualized Workflow and Signaling Pathways

Experimental Workflow for DOL Calculation

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation A Purified Protein-Dye Conjugate B Dilute Sample (if necessary) A->B C Measure Absorbance at 280 nm (A280) B->C D Measure Absorbance at 578 nm (A578) B->D E Calculate Corrected Protein Absorbance C->E D->E G Calculate Dye Concentration D->G F Calculate Protein Concentration E->F H Calculate Degree of Labeling (DOL) F->H G->H

Caption: Workflow for determining the Degree of Labeling (DOL).

Signaling Pathway: NHS Ester Reaction

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (e.g., Lysine residue) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate + AF568 Alexa Fluor™ 568 NHS Ester AF568->Conjugate Byproduct N-hydroxysuccinimide AF568->Byproduct pH pH 8.3 - 8.5

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols: AF 568 NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) is a bright, photostable, and pH-insensitive orange fluorescent dye widely used in life sciences for labeling biomolecules.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group of AF 568 provides a highly efficient method for conjugating the dye to primary amines on peptides and proteins, forming stable amide bonds.[4][5] This application note provides detailed protocols for the conjugation of AF 568 NHS ester to peptides, methods for purification of the resulting conjugates, and techniques for characterizing the degree of labeling. Additionally, it explores the application of these fluorescently labeled peptides in studying cellular signaling pathways, such as kinase activity and receptor binding.

Product Specifications and Properties

A summary of the key specifications for this compound is provided in the table below.

PropertyValueReference
Fluorophore Alexa Fluor™ 568[1][6]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1][6]
Reactivity Primary amines[1][4]
Excitation Maximum (Ex) ~578 nm[2][6]
Emission Maximum (Em) ~603 nm[2][6]
Extinction Coefficient ~88,000 cm⁻¹M⁻¹[6][7]
Molecular Weight ~791.8 g/mol [1][6]
Solubility DMSO, DMF, Water[7]
Optimal Reaction pH 8.0 - 9.0[4][8]

Experimental Protocols

Protocol 1: this compound Conjugation to Peptides

This protocol describes the general procedure for labeling peptides with this compound. The optimal dye-to-peptide molar ratio should be determined empirically for each specific peptide.[9]

Materials:

  • Peptide of interest (lyophilized)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in the 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.[10] Peptides should be in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[11]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[9] This stock solution should be prepared fresh for each labeling reaction.[4]

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired dye-to-peptide molar ratio. A starting point of a 1.5 to 3-fold molar excess of dye to peptide is recommended.[10]

    • Slowly add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Reaction Quenching (Optional):

    • To stop the reaction, you can add a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubate for 10-15 minutes at room temperature.[9]

  • Purification:

    • Purify the labeled peptide from the unreacted dye and byproducts. Common methods include:

      • Size-Exclusion Chromatography (SEC): Use a resin with an appropriate molecular weight cutoff to separate the larger labeled peptide from the smaller, unreacted dye.[10]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying and analyzing labeled peptides, separating them based on hydrophobicity.[12]

Protocol 2: Purification of AF 568-Labeled Peptides by RP-HPLC

Materials:

  • Crude labeled peptide reaction mixture

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Acidify the crude reaction mixture with a small amount of TFA.

    • Centrifuge the sample to remove any precipitated material.

  • HPLC Separation:

    • Equilibrate the C18 column with Solvent A.

    • Inject the sample onto the column.

    • Elute the labeled peptide using a linear gradient of Solvent B. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 578 nm (for the AF 568 dye).[13]

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the labeled peptide by mass spectrometry.[10]

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each peptide molecule.

Procedure:

  • Measure the absorbance of the purified, labeled peptide solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • [Dye Concentration (M)] = A₅₇₈ / ε_dye

    • Where ε_dye is the extinction coefficient of AF 568 (88,000 cm⁻¹M⁻¹).

  • Calculate the corrected absorbance of the peptide at 280 nm:

    • A₂₈₀_corrected = A₂₈₀ - (A₅₇₈ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (this value is typically provided by the dye manufacturer).

  • Calculate the concentration of the peptide:

    • [Peptide Concentration (M)] = A₂₈₀_corrected / ε_peptide

    • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm (can be estimated based on the amino acid sequence).

  • Calculate the DOL:

    • DOL = [Dye Concentration] / [Peptide Concentration]

Quantitative Data Presentation

The efficiency of peptide labeling is influenced by several factors, including the dye-to-peptide molar ratio, peptide concentration, and reaction time. The following table summarizes expected outcomes based on varying these parameters.

Dye:Peptide Molar RatioPeptide ConcentrationReaction Time (hours)Expected Degree of Labeling (DOL)Notes
1.5:12 mg/mL1~0.5 - 1.0Good starting point for single labeling.
3:12 mg/mL1~1.0 - 2.0May result in multiple labels on peptides with several primary amines.
5:12 mg/mL2>2.0Higher risk of over-labeling, which can affect peptide function and solubility.[14]
1.5:1<1 mg/mL1Lower than expectedLower protein/peptide concentrations can reduce labeling efficiency.[11]

Applications in Signaling Pathway Analysis

AF 568-labeled peptides are powerful tools for investigating cellular signaling pathways. Their bright fluorescence allows for sensitive detection in various assays.

Kinase Activity Assays

Fluorescently labeled peptides can be designed as specific substrates for protein kinases. Upon phosphorylation, the local environment of the fluorophore can change, leading to a detectable change in fluorescence intensity or polarization.[2][6] This provides a continuous, real-time method for monitoring kinase activity.[15]

Kinase_Activity_Assay cluster_0 Kinase Activity Assay Workflow Peptide_Substrate AF 568-Labeled Peptide (Kinase Substrate) Phosphorylated_Peptide Phosphorylated AF 568-Peptide Peptide_Substrate->Phosphorylated_Peptide Phosphorylation Kinase Protein Kinase Kinase->Phosphorylated_Peptide ATP ATP ATP->Phosphorylated_Peptide Fluorescence_Change Change in Fluorescence (Signal) Phosphorylated_Peptide->Fluorescence_Change

Caption: Workflow for a kinase activity assay using an AF 568-labeled peptide substrate.

Receptor-Ligand Binding Assays

Peptides that act as ligands for cell surface receptors can be labeled with AF 568 to study binding kinetics, receptor localization, and internalization. These assays are crucial in drug development for screening compounds that modulate receptor activity.[16][17]

Receptor_Binding_Assay cluster_1 Receptor Binding and Internalization Labeled_Peptide AF 568-Labeled Peptide Ligand Binding Binding Labeled_Peptide->Binding Cell_Surface_Receptor Cell Surface Receptor Cell_Surface_Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome with Labeled Peptide-Receptor Complex Internalization->Endosome

Caption: Visualization of a receptor-ligand binding assay using an AF 568-labeled peptide.

Experimental Workflow Overview

The overall process from peptide labeling to application is summarized in the following workflow diagram.

Experimental_Workflow Start Start: Unlabeled Peptide Conjugation This compound Conjugation Start->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (Mass Spec, DOL) Purification->Characterization Application Application (e.g., Kinase Assay, Receptor Binding) Characterization->Application

References

Application Notes and Protocols: AF 568 NHS Ester Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[1][2] These labeled probes are utilized in a wide array of applications, including fluorescence in situ hybridization (FISH), real-time PCR, DNA sequencing, and microarray analysis.[] The conjugation of a fluorophore to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.[4]

This document provides a detailed protocol for the labeling of amine-modified oligonucleotides with Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable orange-fluorescent dye with a high quantum yield.[5][6] The NHS ester functional group readily reacts with primary aliphatic amines, such as those introduced at the 5' or 3' terminus of a synthetic oligonucleotide, to form a stable amide bond.[7][8] This post-synthesis labeling method is a robust and efficient way to generate high-quality fluorescent probes.

Principle of the Reaction

The labeling reaction is based on the nucleophilic attack of the primary amine on the oligonucleotide by the carbonyl carbon of the NHS ester group of the AF 568 dye. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in a slightly basic buffer (pH 7.5-9.0) to ensure the primary amine is deprotonated and thus, maximally nucleophilic.[7][9][10]

cluster_reactants Reactants cluster_products Products Oligo Amine-Modified Oligonucleotide (Oligo-NH2) Labeled_Oligo AF 568-Labeled Oligonucleotide (Stable Amide Bond) Oligo->Labeled_Oligo + AF 568 NHS Ester (pH 7.5-9.0) NHS_Ester This compound NHS_Ester->Labeled_Oligo NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Chemical reaction for labeling amine-modified oligonucleotides.

Materials and Reagents

Oligonucleotides
  • Amine-modified oligonucleotide (5' or 3' amino-modifier)

  • Nuclease-free water

Labeling Reagent
  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[8][9]

Buffers and Solutions
  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[8][10][11] Avoid buffers containing primary amines, such as Tris.[9][10]

  • Purification Columns: Size-exclusion chromatography (e.g., Glen Gel-Pak™) or reverse-phase HPLC columns (e.g., C18).[7][9]

  • Ethanol Precipitation: 3 M sodium acetate and 100% ethanol.[11]

  • TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.

Quantitative Data Summary

ParameterValueReference
AF 568 Dye Properties
Excitation Maximum (Ex)~578 nm[5]
Emission Maximum (Em)~603 nm[5][12]
Molar Extinction Coefficient (at Ex)~88,000 cm⁻¹M⁻¹[5]
Oligonucleotide Properties
Molar Extinction Coefficient (at 260 nm)Sequence-dependent[13]
Labeling Reaction Parameters
pH Range7.5 - 9.0[7][10]
Reaction Time1 - 4 hours at room temperature or overnight at 4°C[9][10][14]
Dye to Oligo Molar Ratio5-10 fold excess of dye[7]

Experimental Protocols

Preparation of Reagents
  • Amine-Modified Oligonucleotide:

    • Resuspend the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • If the oligonucleotide is in a buffer containing amines, it must be purified by ethanol precipitation or dialysis against the labeling buffer.[9]

  • This compound Stock Solution:

    • Prepare a stock solution of the this compound at a concentration of 10 mg/mL in anhydrous DMF or DMSO.[9][15]

    • This solution should be prepared fresh before each labeling reaction.[15]

Labeling Reaction
  • In a microcentrifuge tube, combine the following:

    • 20-30 nmol of amine-modified oligonucleotide (e.g., 20-30 µL of a 1 mM solution).[9]

    • 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[9]

  • Add 5-10 equivalents of the this compound stock solution to the oligonucleotide solution.[7]

  • Vortex the reaction mixture gently and incubate for 1-3 hours at room temperature, protected from light.[9][11] Alternatively, the reaction can be performed overnight at 4°C.[14]

Purification of the Labeled Oligonucleotide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.[16] Several methods can be employed:

  • Ethanol Precipitation:

    • Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol to the reaction mixture.[17]

    • Incubate at -20°C for at least 30 minutes.[9][17]

    • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[9]

    • Carefully discard the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.[9]

    • Air-dry the pellet and resuspend in TE buffer.

  • Size-Exclusion Chromatography:

    • Use a desalting column (e.g., Glen Gel-Pak™) according to the manufacturer's instructions to separate the labeled oligonucleotide from excess dye and salts.[7]

  • High-Performance Liquid Chromatography (HPLC):

    • For the highest purity, reverse-phase HPLC is recommended.[9][18]

    • Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate) to separate the labeled oligonucleotide from the unlabeled oligo and free dye.[9]

Quantification and Quality Control
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorbance maximum of AF 568 (~578 nm).[14]

  • Calculation of Oligonucleotide Concentration:

    • The concentration of the oligonucleotide can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 260 nm.[19]

    • Corrected A260 = A260 - (A578 x CF260), where CF260 is the correction factor for the dye's absorbance at 260 nm.

  • Calculation of Degree of Labeling (DOL):

    • The DOL, or the ratio of dye molecules to oligonucleotide molecules, can be determined using the following formula: DOL = (A578 x ε_oligo) / ((A260 - (A578 x CF260)) x ε_dye) Where ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm and ε_dye is the molar extinction coefficient of AF 568 at 578 nm.

Experimental Workflow Diagram

start Start prep_oligo Prepare Amine-Modified Oligonucleotide start->prep_oligo prep_dye Prepare AF 568 NHS Ester Solution start->prep_dye reaction Labeling Reaction (Oligo + Dye) prep_oligo->reaction prep_dye->reaction purification Purification (e.g., HPLC, Precipitation) reaction->purification quantification Quantification and Quality Control purification->quantification storage Store Labeled Oligo (-20°C, protected from light) quantification->storage end End storage->end cell_prep Cell/Tissue Preparation (Fixation, Permeabilization) hybridization Hybridization (Probe binds to target sequence) cell_prep->hybridization probe_prep Prepare AF 568-Labeled Oligonucleotide Probe probe_prep->hybridization washing Washing (Remove unbound probe) hybridization->washing imaging Fluorescence Microscopy (Visualize labeled target) washing->imaging analysis Image Analysis and Interpretation imaging->analysis

References

Troubleshooting & Optimization

troubleshooting low AF 568 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the labeling of biomolecules with AF 568 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a reactive dye used to covalently label primary amine groups (-NH₂) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form a stable amide bond.[3][4] This process is commonly used to attach the fluorescent AF 568 dye to a target molecule, enabling its detection and visualization in various applications like fluorescence microscopy, flow cytometry, and Western blotting.[5]

Q2: What are the optimal reaction conditions for this compound labeling?

A2: Successful labeling with this compound is highly dependent on several key reaction conditions. The optimal pH for the reaction is typically between 7.2 and 8.5, with a more specific recommendation often being pH 8.3-8.5.[3][6][7] Reactions are usually carried out at room temperature for 1 to 4 hours or at 4°C overnight.[3][7] The concentration of the protein or biomolecule to be labeled should ideally be 2 mg/mL or higher to maximize labeling efficiency.[1][7]

Q3: How should I prepare and store the this compound?

A3: this compound should be dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][8] It is crucial to use anhydrous solvents as any moisture can lead to hydrolysis of the NHS ester, rendering it inactive.[9] For this reason, it is not recommended to store the dye in solution for extended periods.[9] A better practice is to create single-use aliquots of the dissolved dye and store them at -20°C, protected from light and moisture.[5][9] Unused solid dye should be stored desiccated at -20°C in the dark.[5]

Q4: How do I determine the efficiency of my labeling reaction?

A4: The efficiency of the labeling reaction is typically expressed as the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[10] The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF 568 dye (~578 nm).[1]

Troubleshooting Guides

Below are common problems encountered during this compound labeling, along with their potential causes and solutions.

Problem 1: Low or No Labeling Efficiency

This is one of the most frequent issues. The troubleshooting process can be broken down into several key areas:

Potential Cause Troubleshooting Steps
Incorrect pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 (ideally 8.3-8.5).[6][7] At lower pH, primary amines are protonated and unavailable for reaction, while at higher pH, the NHS ester rapidly hydrolyzes.[3][6] Use a calibrated pH meter for accurate measurement.
Suboptimal Temperature or Incubation Time If you suspect hydrolysis is an issue, try performing the reaction at 4°C overnight.[7] If the reaction is proceeding too slowly, a longer incubation at room temperature (up to 4 hours) may be beneficial.[3]
Low Reactant Concentrations For optimal results, the protein concentration should be at least 2 mg/mL.[1][7] If your protein solution is dilute, consider concentrating it before labeling.[10] You can also try increasing the molar excess of the this compound.[7]
Potential Cause Troubleshooting Steps
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they compete with the target biomolecule for the dye.[3][7] Ensure your buffer is free of primary amines. Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[3][10] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before labeling.[11]
Presence of Interfering Substances Low concentrations of sodium azide (≤ 3 mM) generally do not interfere, but higher concentrations can.[3] High concentrations of glycerol (20-50%) can also decrease reaction efficiency.[3] Protein preparations containing stabilizers like bovine serum albumin (BSA) or gelatin will compete for labeling.[10][11]
Potential Cause Troubleshooting Steps
Hydrolyzed this compound NHS esters are moisture-sensitive.[9] Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution.[1] Prepare the dye solution immediately before use and do not store it in solution for long periods.[9][10]
Degraded DMF Over time, DMF can degrade to dimethylamine, which contains a primary amine and will react with the NHS ester.[6] Use high-quality, amine-free DMF.[6]
Potential Cause Troubleshooting Steps
Inaccessible Primary Amines The primary amines (N-terminus and lysine residues) on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.[7] If structural information is available, you can assess the accessibility of lysine residues.
Impure Protein Sample Impurities in the protein sample can interfere with the labeling reaction.[7] Ensure you are using a highly purified protein for labeling.[7]
Problem 2: Protein Precipitation After Labeling
Potential Cause Troubleshooting Steps
Hydrophobic Nature of the Dye Labeling with a high density of hydrophobic dye molecules can lead to protein aggregation and precipitation.[7]
Excessive Labeling Over-modification of the protein can alter its properties and cause it to precipitate.[12] Reduce the molar ratio of dye to protein in the labeling reaction.
Solvent Effects The organic solvent (DMSO or DMF) used to dissolve the NHS ester can denature the protein if present at too high a concentration. Ensure the volume of the dye stock solution added is a small fraction of the total reaction volume (typically 1/10th or less).[6]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol is a general guideline and may require optimization for your specific antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL.[1][7]

    • If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.[10]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[10] This solution should be prepared fresh for each labeling reaction.[8]

  • Perform the Labeling Reaction:

    • Add the appropriate volume of the 10 mM dye stock solution to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[3]

  • Purify the Conjugate:

    • Remove unreacted dye by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[11][13]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~578 nm.

    • Calculate the DOL using the following formulas:

      • Protein Concentration (M) = [A₂₈₀ - (A₅₇₈ x CF)] / ε_protein

      • Dye Concentration (M) = A₅₇₈ / ε_dye

      • DOL = Dye Concentration / Protein Concentration

    • (CF is the correction factor for the dye's absorbance at 280 nm; ε is the molar extinction coefficient)

Visualizations

Troubleshooting_Workflow Start Low AF 568 Labeling Efficiency Check_pH Verify Reaction Buffer pH (7.2 - 8.5) Start->Check_pH Check_Buffer_Comp Check for Amine-Containing Buffers (e.g., Tris, Glycine) Start->Check_Buffer_Comp Check_Reagent_Quality Assess NHS Ester Quality (Freshly Prepared?) Start->Check_Reagent_Quality Check_Concentration Evaluate Reactant Concentrations (Protein > 2 mg/mL?) Start->Check_Concentration Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH Incorrect Re_evaluate Re-evaluate Protocol Check_pH->Re_evaluate Correct Buffer_Exchange Perform Buffer Exchange (e.g., Dialysis) Check_Buffer_Comp->Buffer_Exchange Amines Present Check_Buffer_Comp->Re_evaluate Amine-Free Prepare_Fresh_Dye Prepare Fresh Dye Stock in Anhydrous Solvent Check_Reagent_Quality->Prepare_Fresh_Dye Not Fresh/Hydrolyzed Check_Reagent_Quality->Re_evaluate Fresh Concentrate_Protein Concentrate Protein or Increase Dye Molar Excess Check_Concentration->Concentrate_Protein Too Dilute Check_Concentration->Re_evaluate Sufficient Success Successful Labeling Adjust_pH->Success Buffer_Exchange->Success Prepare_Fresh_Dye->Success Concentrate_Protein->Success Re_evaluate->Start NHS_Ester_Reaction AF568_NHS AF 568-NHS Ester Labeled_Protein AF 568-Protein (Stable Amide Bond) AF568_NHS->Labeled_Protein Hydrolyzed_Dye AF 568-Carboxylic Acid (Inactive) AF568_NHS->Hydrolyzed_Dye Hydrolysis Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Labeled_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) Water H₂O Water->Hydrolyzed_Dye

References

how to reduce background fluorescence with AF 568 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 568 NHS Ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal results in your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is AF 568 NHS Ester and how does it work?

Alexa Fluor™ 568 NHS Ester is a bright, orange-fluorescent dye with an amine-reactive N-hydroxysuccinimidyl (NHS) ester group.[1] This NHS ester reacts with primary amines (e.g., on the side chain of lysine residues in proteins) to form a stable covalent amide bond.[2][3] The reaction is pH-dependent, with an optimal range of 8.3-8.5.[2][4] This dye is commonly used to label proteins, antibodies, and other biomolecules for fluorescence microscopy, flow cytometry, and other fluorescence-based applications.[5][6]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can arise from several sources:

  • Non-specific binding: The AF 568-labeled antibody or protein may bind to unintended targets in your sample.[7][8] This can be due to inappropriate antibody concentrations, insufficient blocking, or inadequate washing.[7][9]

  • Autofluorescence: The biological sample itself may possess endogenous fluorescent molecules that emit in the same spectral range as AF 568.[10][11][12] Common sources include collagen, elastin, NADH, and lipofuscin.[13][14] Fixatives like glutaraldehyde can also induce autofluorescence.[11][12]

  • Excess unbound dye: If the purification step after labeling is incomplete, residual, unconjugated this compound or its hydrolyzed form can bind non-specifically to the sample.[15]

  • Issues with secondary antibodies: In indirect immunofluorescence, the secondary antibody may cross-react with other proteins in the sample or bind non-specifically.[8]

Q3: How can I reduce autofluorescence in my sample?

Several methods can help mitigate autofluorescence:

  • Proper Fixation: Use fresh, high-quality fixatives. Paraformaldehyde is generally preferred over glutaraldehyde, which tends to cause more autofluorescence.[12][13] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative fixation method.[13]

  • Chemical Treatment: Treat samples with quenching agents. Sodium borohydride can reduce aldehyde-induced autofluorescence.[11][12] Other reagents like Sudan Black B can help quench lipofuscin-related autofluorescence.[12]

  • Spectral Separation: Choose fluorophores that are spectrally distinct from the autofluorescence of your sample. If your sample has high green autofluorescence, using a red or far-red dye like AF 568 can be advantageous.[14][16]

  • Photobleaching: Before labeling, you can expose your sample to high-intensity light to "bleach" the endogenous fluorophores.[14][16]

Troubleshooting Guides

Problem 1: High background across the entire sample.

This is often due to issues with blocking, washing, or antibody/dye concentrations.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking incubation time (e.g., to 1 hour at room temperature).[9] Use a blocking buffer containing normal serum from the same species as the secondary antibody (typically 5-10%).[10] Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS can be effective.[9][17]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal dilution that provides a good signal-to-noise ratio.[7][9] Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations.[7][9] Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) to help remove non-specifically bound antibodies.
Sample Drying Ensure the sample remains covered in buffer throughout the staining procedure to prevent drying, which can cause non-specific antibody binding.[9][10]
Problem 2: Non-specific, punctate, or localized background.

This may indicate issues with the labeled conjugate, sample preparation, or secondary antibody specificity.

Potential Cause Recommended Solution
Aggregates of Labeled Protein Centrifuge the antibody-dye conjugate solution before use to pellet any aggregates that may have formed during storage.
Secondary Antibody Cross-Reactivity Run a control where the primary antibody is omitted. If staining is still observed, your secondary antibody is binding non-specifically.[8] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
Endogenous Biotin or Enzymes If using a biotin-streptavidin detection system, block for endogenous biotin.[9] If using enzyme-conjugated antibodies, block for endogenous enzyme activity.[9]
Hydrophobic Interactions Include a non-ionic detergent like Triton X-100 or Tween 20 in your blocking and wash buffers to reduce non-specific hydrophobic binding.

Experimental Protocols

Protocol 1: General Antibody Labeling with this compound

This protocol is a starting point and may require optimization for your specific protein.

  • Prepare the Antibody: Dissolve your antibody in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.[4] The recommended antibody concentration is >2 mg/mL.[18]

  • Prepare the Dye: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[2][18]

  • Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the dissolved dye to the antibody solution.[15] Incubate for 1 hour at room temperature, protected from light.[18][19]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[18] The first colored band to elute is the conjugated antibody.

  • Storage: Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage.[19][20] Protect from light.

Protocol 2: Standard Immunofluorescence Staining
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1-0.5% Triton X-100 for 10-20 minutes.[21][22] Wash cells with PBS between steps.

  • Blocking: Block with a suitable buffer (e.g., 5% normal goat serum or 3% BSA in PBS) for 30-60 minutes at room temperature.[22][23]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.[21][22]

  • Washing: Wash the sample three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[22]

  • Secondary Antibody Incubation: Dilute the AF 568-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.[22]

  • Final Washes: Repeat the washing step as in step 4.

  • Mounting and Imaging: Mount the sample with an anti-fade mounting medium.[10] Image using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission maxima: ~578/603 nm).[24][25]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Serum/BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x PBST) PrimaryAb->Wash1 SecondaryAb AF 568 Secondary Ab Incubation Wash1->SecondaryAb Wash2 Wash (3x PBST) SecondaryAb->Wash2 Mount Mounting (Anti-fade medium) Wash2->Mount Image Imaging Mount->Image

Caption: A typical indirect immunofluorescence workflow.

troubleshooting_flowchart Start High Background Fluorescence? Cause1 Non-specific Binding Start->Cause1 Yes Cause2 Autofluorescence Start->Cause2 Yes Cause3 Excess Unbound Dye Start->Cause3 Yes Solution1a Optimize Blocking (Time, Reagent) Cause1->Solution1a Solution1b Titrate Antibody Concentration Cause1->Solution1b Solution1c Increase Washing Cause1->Solution1c Solution2a Use Quenching Agent (e.g., Sodium Borohydride) Cause2->Solution2a Solution2b Spectral Unmixing or Far-Red Dyes Cause2->Solution2b Solution3 Improve Conjugate Purification Cause3->Solution3

Caption: Troubleshooting decision tree for high background.

conjugation_pathway Protein Protein (with -NH2 groups) Reaction Conjugation Reaction (pH 8.3-8.5) Protein->Reaction NHS_Ester AF 568 NHS Ester NHS_Ester->Reaction Conjugate AF 568-Labeled Protein Reaction->Conjugate Byproduct NHS Byproduct Reaction->Byproduct

References

Technical Support Center: Optimizing AF 568 NHS Ester to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of Alexa Fluor™ 568 NHS Ester to your protein of interest. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help researchers, scientists, and drug development professionals achieve optimal labeling results for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of AF 568 NHS ester to protein?

A1: The optimal molar ratio is highly dependent on the specific protein being labeled, including its size and the number of available primary amines (lysine residues and the N-terminus).[1][2] For IgG antibodies (MW ~145,000), a starting molar ratio of 10:1 to 20:1 (dye:protein) is often recommended.[3] However, it is crucial to perform pilot experiments with a few different ratios (e.g., 5:1, 10:1, 20:1) to determine the ideal ratio for your specific protein and application.[2][4][5] The goal is to achieve a Degree of Labeling (DOL) that provides sufficient fluorescence without compromising the protein's biological activity.[6]

Q2: What is the ideal Degree of Labeling (DOL) for an antibody?

A2: For IgG antibodies, an optimal DOL, also known as the Fluorophore/Protein (F/P) ratio, is typically between 2 and 6.[1] A DOL below 2 may result in a weak signal (under-labeling), while a DOL significantly above 6 can lead to issues like fluorescence quenching, protein aggregation, reduced solubility, and loss of biological activity (over-labeling).[1][6] For smaller or larger proteins, these values may need to be adjusted.[1]

Q3: Which buffer should I use for the conjugation reaction?

A3: The reaction should be performed in an amine-free buffer at a pH of 8.3-8.5.[7][8][9] 0.1 M sodium bicarbonate is a commonly used and recommended buffer.[4][9] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2] If your protein is in an incompatible buffer, it must be exchanged into a suitable buffer like PBS before starting the conjugation.[1][2]

Q4: What is the recommended protein concentration for labeling?

A4: For optimal results, the protein concentration should be at least 2 mg/mL.[2][4][10] Labeling efficiency decreases at lower protein concentrations.[1][3] If your protein solution is too dilute, it becomes more difficult to achieve an effective molar ratio of dye to protein and to efficiently remove unconjugated dye after the reaction.[1]

Q5: How should I store the this compound and the final conjugate?

A5: The solid this compound should be stored at -20°C, protected from light and moisture.[1][11] It is not recommended to store the reactive dye in solution (e.g., in DMSO) for extended periods, as trace amounts of water can cause hydrolysis.[12] The final labeled protein conjugate should be stored at 4°C, protected from light, and is typically stable for several months.[1] For long-term storage, it can be aliquoted and frozen at ≤–20°C.[1][13]

Troubleshooting Guide

Problem: Low or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Under-labeling Increase the molar ratio of this compound to protein in the next reaction. You can also try a longer incubation time or relabel the same protein sample.[1]
Incorrect Buffer Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and has a pH of 8.3-8.5. Dialyze the protein against a suitable buffer like PBS if necessary.[1][2]
Low Protein Concentration Concentrate the protein to at least 2 mg/mL before labeling for better efficiency.[1][4]
Fluorescence Quenching This can paradoxically be caused by over-labeling.[14] Calculate the DOL. If it is too high, reduce the dye-to-protein molar ratio in subsequent experiments.
Degraded Dye Improper storage (exposure to light or moisture) can degrade the reactive dye. Use a fresh vial of this compound.[11]
Inefficient Removal of Free Dye Unconjugated dye can interfere with accurate DOL calculation and downstream applications. Ensure purification is complete using methods like gel filtration or dialysis.[6]

Problem: Protein Precipitation or Aggregation

Possible Cause Troubleshooting Steps
Over-labeling Excessive conjugation of the hydrophobic dye can reduce protein solubility.[1][6] Calculate the DOL and reduce the molar ratio of dye to protein in the next reaction.
Protein Instability The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). Consider performing the incubation at 4°C, potentially for a longer duration.[1]
High Protein Concentration While a high concentration is good for labeling, extremely high concentrations can sometimes promote aggregation. If this is suspected, try a slightly lower concentration, while remaining above the 2 mg/mL recommendation.

Problem: Labeled Antibody Has Lost Biological Activity

Possible Cause Troubleshooting Steps
Labeling of Critical Residues The NHS ester may have reacted with lysine residues in or near the antigen-binding site, altering its structure and function.[14]
Over-labeling Attaching too many dye molecules can sterically hinder the protein's interaction sites.[1][14] Reduce the molar ratio of dye to protein to achieve a lower DOL.

Quantitative Data Summary

Table 1: Spectroscopic Properties of Alexa Fluor™ 568

ParameterValue
Excitation Maximum (Ex)577-578 nm[1][4]
Emission Maximum (Em)602-603 nm[1][4]
Molar Extinction Coefficient (ε)~91,300 cm⁻¹M⁻¹ at 577 nm[1]
Molecular Weight (MW) of NHS Ester~792 g/mol [1]

Table 2: Effect of pH on NHS Ester Reaction

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Labeling Efficiency
< 7.5Low (amines are protonated)LowPoor
8.0 - 8.5High (amines are deprotonated)ModerateOptimal [7][8][9]
> 9.0HighHigh (competes with labeling)Reduced

Data compiled from multiple sources indicating the balance between amine reactivity and NHS ester stability.[7][8][9][15][16]

Visual Guides and Workflows

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis p_buffer Protein Buffer Exchange (Amine-free, pH 8.3-8.5) p_conc Adjust Protein Concentration (≥ 2 mg/mL) p_buffer->p_conc mix Mix Protein and Dye (Target Molar Ratio) p_conc->mix dye_prep Prepare Dye Stock (Anhydrous DMSO) dye_prep->mix incubate Incubate (1 hr, RT, Protected from Light) mix->incubate purify Remove Free Dye (Gel Filtration / Dialysis) incubate->purify measure_abs Measure Absorbance (280 nm & 577 nm) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol store Store Conjugate (4°C or -20°C) calc_dol->store troubleshooting_workflow start Start Troubleshooting check_signal Low / No Signal? start->check_signal check_activity Loss of Activity? check_signal->check_activity No calc_dol_low Calculate DOL check_signal->calc_dol_low Yes check_precip Precipitation? check_activity->check_precip No calc_dol_active Calculate DOL check_activity->calc_dol_active Yes decrease_ratio_precip Solution: Over-labeling is likely cause. Decrease Molar Ratio. check_precip->decrease_ratio_precip Yes dol_low DOL < 2? calc_dol_low->dol_low increase_ratio Solution: Increase Molar Ratio Check Buffer (pH, amines) Increase Protein Conc. dol_low->increase_ratio Yes quenching Solution: Over-labeling suspected (Quenching). Decrease Molar Ratio. dol_low->quenching No dol_high DOL > 6? calc_dol_active->dol_high decrease_ratio_active Solution: Over-labeling is likely cause. Decrease Molar Ratio. dol_high->decrease_ratio_active Yes site_labeling Solution: Critical lysine labeled. Try reducing molar ratio or consider site-specific labeling. dol_high->site_labeling No

References

Technical Support Center: AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for bioconjugation experiments, with a primary focus on preventing hydrolysis to ensure optimal labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bright, orange-fluorescent amine-reactive dye.[1][2][3][4] The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent conjugation of the AF 568 fluorophore to primary amines on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[5][6][7] This labeling enables fluorescent detection in various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1]

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[8][9] This is a significant competing reaction during conjugation because the hydrolyzed dye can no longer bind to the target amine, leading to reduced labeling efficiency and lower signal intensity.[8][9][10][]

Q3: What are the optimal storage conditions for this compound to prevent hydrolysis?

To minimize hydrolysis and maintain reactivity, this compound should be stored in its solid, lyophilized form at -20°C or -80°C, desiccated, and protected from light.[1][6][12][13][14] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[15][16] For reconstituted dye in an anhydrous organic solvent like DMSO or DMF, it is best to prepare fresh for each experiment.[5] If storage of the solution is necessary, it should be aliquoted into small, single-use volumes and stored at -20°C or -80°C in a desiccated environment.[5][10][14][16]

Q4: What is the optimal pH for performing conjugation reactions with this compound?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[17][18] A pH range of 8.3 to 8.5 is often considered ideal as it provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.[5][10][19]

Q5: Which buffers are recommended for this compound conjugation?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are all suitable for NHS ester conjugation reactions within the optimal pH range.[17][18] A commonly recommended buffer is 0.1 M sodium bicarbonate at pH 8.3.[10][18][20]

Q6: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency of the intended target.[][17][18]

Troubleshooting Guide

Problem Possible Cause Solution
Low Labeling Efficiency Hydrolysis of this compound Ensure the NHS ester is stored properly (frozen, desiccated, protected from light).[1][6][12][13][14] Allow the vial to warm to room temperature before opening to prevent condensation.[15][16] Use anhydrous DMSO or DMF to reconstitute the dye immediately before use.[5]
Incorrect Reaction pH Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5 (ideally 8.3-8.5).[5][10][17][18][19] Use a calibrated pH meter.
Presence of Competing Amines Ensure the reaction buffer is free of primary amines like Tris or glycine.[][17][18] If the protein solution contains such buffers, perform a buffer exchange into a suitable labeling buffer (e.g., PBS or bicarbonate buffer) before adding the NHS ester.[21]
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL.[20][21] Lower concentrations can reduce labeling efficiency.[17][20]
Inactive NHS Ester If the NHS ester is old or has been improperly stored, it may have hydrolyzed. Use a fresh vial of the dye.
Protein Precipitation during Labeling High Concentration of Organic Solvent The final concentration of DMSO or DMF in the reaction mixture should typically be between 0.5% and 10%.[17] If the protein is sensitive to the organic solvent, minimize the volume of the dye stock solution added.
Protein Instability at Reaction pH or Temperature Some proteins may be unstable at the optimal labeling pH or temperature. Consider performing the reaction at a lower pH (e.g., 7.4) or a lower temperature (e.g., 4°C), but be aware that this may require a longer incubation time.[17]
No Labeling Absence of Available Primary Amines Confirm that the target protein has accessible primary amines (lysine residues or the N-terminus).
Completely Hydrolyzed NHS Ester The NHS ester may be completely inactive due to prolonged exposure to moisture. Use a new, unexpired vial of this compound.

Quantitative Data

Table 1: Half-life of NHS Esters at Various pH Values

This table demonstrates the significant impact of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[17][22][23][24]
8.0Room Temperature~1 hour[22]
8.6410 minutes[17][22][24]
9.0Room TemperatureMinutes[15]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Protein to be labeled (in an amine-free buffer)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[18][20][21]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Labeling Buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Perform the Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10][13][25]

    • Collect the fractions containing the labeled protein.

Protocol 2: Purification of the Labeled Protein

Materials:

  • Gel filtration column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Equilibrate the Column:

    • Equilibrate the gel filtration column with at least 3-5 column volumes of Storage Buffer.

  • Load the Sample:

    • Carefully load the reaction mixture onto the top of the column.

  • Elute and Collect Fractions:

    • Begin eluting the column with Storage Buffer.

    • Collect fractions of a suitable volume (e.g., 0.5 mL).[6] The colored, labeled protein will typically elute first, followed by the smaller, unreacted dye molecules.

  • Identify and Pool Fractions:

    • Identify the fractions containing the purified protein-dye conjugate (often by visual inspection of the color).

    • Pool the relevant fractions.

  • Determine Protein Concentration and Degree of Labeling (Optional):

    • The protein concentration and the degree of labeling can be determined spectrophotometrically.

Visualizations

Hydrolysis_vs_Conjugation cluster_0 This compound in Aqueous Buffer AF568_NHS This compound (Reactive) Protein_Amine Protein-NH2 (Target) AF568_NHS->Protein_Amine Conjugation (Aminolysis) Water H2O (Competing Reactant) AF568_NHS->Water Hydrolysis Conjugate AF 568-Protein Conjugate (Desired Product) Hydrolyzed_Dye Hydrolyzed AF 568 (Inactive) Experimental_Workflow Start Start: Protein & this compound Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Prepare_Dye 2. Prepare this compound Solution (Anhydrous DMSO/DMF) Start->Prepare_Dye Mix 3. Mix Protein and Dye (10-20x molar excess of dye) Prepare_Protein->Mix Prepare_Dye->Mix Incubate 4. Incubate (1 hr, room temp, dark) Mix->Incubate Quench 5. Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Gel Filtration) Quench->Purify End End: Purified AF 568-Protein Conjugate Purify->End Troubleshooting_Logic Low_Labeling Low Labeling Efficiency? Check_pH Is pH 8.3-8.5? Low_Labeling->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH of buffer Check_pH->Adjust_pH No Check_Storage Was dye stored correctly? Check_Buffer->Check_Storage Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Use_New_Dye Use fresh dye Check_Storage->Use_New_Dye No Success Labeling Successful Check_Storage->Success Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Use_New_Dye->Check_Storage

References

improving signal-to-noise with AF 568 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 NHS Ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound is a bright, orange-fluorescent amine-reactive dye.[1][2][3] The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on proteins and other molecules to form a stable amide bond.[4][5] AF 568 is known for its high fluorescence quantum yield, photostability, and pH insensitivity between pH 4 and 10.[1][2][6][7] This makes it a robust choice for various fluorescence-based applications, including microscopy, flow cytometry, and Western blotting.[8][9]

Spectral Properties of AF 568:

Property Wavelength (nm)
Excitation Maximum ~572-579 nm
Emission Maximum ~598-603 nm

| Recommended Laser Line | 561 nm or 568 nm |

Data compiled from multiple sources.[8][10][11][12]

Q2: What are the critical factors for successful labeling of an antibody with this compound?

A2: Several factors are crucial for optimal antibody labeling:

  • Antibody Purity and Buffer Composition: The antibody solution must be free of primary amine-containing substances like Tris or glycine, as they compete with the antibody for reaction with the NHS ester.[13][14] Stabilizing proteins such as BSA or gelatin must also be removed.[4] The recommended buffer for the labeling reaction is a sodium bicarbonate or phosphate buffer at a pH of 8.3-8.5.[15][16][17]

  • Dye-to-Protein Molar Ratio: The molar ratio of this compound to the antibody is a critical parameter that affects the degree of labeling (DOL). An optimal DOL is essential for a bright signal without fluorescence quenching due to excessive dye conjugation.[4][18] For most antibodies, a starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[4][14]

  • Reaction Conditions: The reaction should be carried out at room temperature for 1-2 hours, protected from light.[15][19]

  • Purification: After the labeling reaction, it is imperative to remove any unconjugated dye.[14][18][20] Common purification methods include size exclusion chromatography (e.g., gel filtration columns) or dialysis.[13][21][22]

Q3: How do I determine the Degree of Labeling (DOL)?

A3: The DOL, or the average number of dye molecules conjugated to each antibody, can be calculated using absorbance measurements of the purified conjugate.[18][20] You will need to measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of AF 568 (~578 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.[18][20][23]

The calculation is as follows:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration)

Where:

  • A₂₈₀ = Absorbance of the conjugate at 280 nm

  • Aₘₐₓ = Absorbance of the conjugate at the dye's maximum absorbance wavelength

  • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[18]

  • ε_dye = Molar extinction coefficient of the dye at its Aₘₐₓ

Q4: How should I store the this compound and the labeled antibody?

A4: The this compound powder should be stored at -20°C, desiccated, and protected from light.[8][24] Once dissolved in an anhydrous solvent like DMSO or DMF, it should be used immediately, as it is susceptible to hydrolysis.[5] The labeled antibody conjugate should be stored at 4°C for short-term use and can be stored at -20°C for long-term storage, often in single-use aliquots to avoid freeze-thaw cycles.[13]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on improving the signal-to-noise ratio.

IssuePossible Cause(s)Recommended Solution(s)
High Background Staining 1. Non-specific binding of the labeled antibody: The antibody may be binding to unintended targets. 2. Presence of free dye: Unconjugated AF 568 dye in the solution can bind non-specifically to the sample. 3. High Degree of Labeling (DOL): Over-labeled antibodies can become "sticky" and bind non-specifically. 4. Autofluorescence: Some cells or tissues naturally fluoresce.[25]1. Optimize blocking steps: Use an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species).[25] Increase blocking time and/or concentration. 2. Ensure thorough purification: Use size exclusion chromatography or extensive dialysis to remove all free dye.[13][21][22] 3. Optimize the dye-to-protein ratio: Perform a titration of the this compound to find the optimal DOL. A typical range for antibodies is 2-10.[4][18] 4. Use an autofluorescence quenching kit or include an unstained control to identify and subtract background fluorescence.[26]
Weak or No Signal 1. Inefficient labeling: The antibody may not have been labeled effectively. 2. Low Degree of Labeling (DOL): Insufficient dye molecules per antibody will result in a weak signal.[4][18] 3. Photobleaching: The fluorophore may have been damaged by excessive exposure to light. 4. Inactive antibody: The labeling process or storage may have compromised the antibody's antigen-binding capability.1. Verify buffer conditions: Ensure the labeling buffer is at the optimal pH (8.3-8.5) and free of primary amines.[15][16][17] 2. Increase the dye-to-protein molar ratio in the labeling reaction. 3. Minimize light exposure: Protect the sample from light during incubation and imaging. Use an anti-fade mounting medium.[25] 4. Test antibody activity before and after labeling using a standard assay (e.g., ELISA).
Precipitation of Antibody during Labeling 1. High concentration of organic solvent: Adding too much dye dissolved in DMSO or DMF can cause the antibody to precipitate. 2. Antibody instability: Some antibodies are inherently less stable under the labeling conditions.1. Use a higher concentration of the dye stock solution to minimize the volume of organic solvent added to the reaction. 2. Perform the labeling reaction at a lower antibody concentration.

Experimental Protocols

Detailed Protocol for Antibody Labeling with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Pipettes

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or dilute 1 mg of the antibody in 0.9 mL of PBS.

    • Add 0.1 mL of 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of ~8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. For a 10:1 molar ratio of dye to a 1 mg/mL IgG solution (~6.67 µM), you would add a specific volume of the dye stock. It is often recommended to test a few different molar ratios to find the optimal one for your specific antibody.[27]

    • Add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Antibody:

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The colored, labeled antibody will separate from the smaller, unconjugated dye molecules.

    • Collect the fractions containing the purified, labeled antibody.

  • Characterization and Storage:

    • Measure the absorbance of the purified conjugate at 280 nm and ~578 nm to determine the protein concentration and the Degree of Labeling (see FAQ Q3).

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol to a final concentration of 50% and store at -20°C in single-use aliquots.[13]

Visualizations

Experimental Workflow for Antibody Labeling and Application

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Antibody_in_PBS Purified Antibody in PBS Add_Bicarbonate Add 1M NaHCO3 to pH 8.3 Antibody_in_PBS->Add_Bicarbonate Mix Mix Antibody and Dye Add_Bicarbonate->Mix AF568_NHS This compound Dissolve_DMSO Dissolve in anhydrous DMSO AF568_NHS->Dissolve_DMSO Dissolve_DMSO->Mix Incubate Incubate 1 hr at RT, in dark Mix->Incubate SEC_Column Size Exclusion Chromatography Incubate->SEC_Column Collect_Fractions Collect Labeled Antibody Fractions SEC_Column->Collect_Fractions Characterize Characterize (DOL, Concentration) Collect_Fractions->Characterize Staining Immunofluorescence Staining Characterize->Staining Imaging Fluorescence Microscopy Staining->Imaging

Caption: Workflow for labeling an antibody with this compound.

Example Signaling Pathway: EGF Receptor Activation

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR pEGFR (Dimerized & Activated) EGFR->P_EGFR Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response AF568_anti_pEGFR AF 568 anti-pEGFR Antibody AF568_anti_pEGFR->P_EGFR Detects

Caption: EGF receptor signaling cascade with AF 568 detection.

References

Technical Support Center: AF 568 NHS Ester Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of AF 568 NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the purification of fluorescently labeled proteins and antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound protein conjugates?

A1: The most common methods for purifying this compound protein conjugates are size-exclusion chromatography (SEC), dialysis, and desalting columns.[1][2][3] These techniques are effective at separating the larger labeled protein conjugate from the smaller, unreacted this compound and its hydrolysis byproducts.[3] The choice of method depends on factors like the sample volume, the required purity, and the acceptable processing time.[3]

Q2: How do I choose between size-exclusion chromatography (SEC), dialysis, and desalting columns?

A2: The selection of your purification method depends on your specific experimental needs:

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: These are rapid methods ideal for small sample volumes.[4][5] They work by separating molecules based on size.[2] Desalting columns are a type of SEC.[1] They provide good separation of the conjugate from the free dye. However, there can be some dilution of the sample.[5]

  • Dialysis: This method is suitable for larger sample volumes and is very effective at removing small molecules and for buffer exchange.[4][6] It involves placing the sample in a semi-permeable membrane that allows small molecules like free dye to diffuse out into a larger volume of buffer.[6] Dialysis is a gentle method but is significantly more time-consuming than desalting columns, often requiring several hours to overnight processing with multiple buffer changes.[3][5]

Q3: What can cause my protein to precipitate after labeling and during purification?

A3: Protein precipitation or aggregation after labeling can be caused by several factors:

  • Over-labeling: Attaching too many dye molecules to a protein can increase its hydrophobicity, leading to aggregation.[7] The hydrophobic nature of the dye can be problematic, especially for antibody-drug conjugates.[8]

  • High Protein Concentration: The concentration process itself, especially when using methods like spin columns, can lead to aggregation if the protein is prone to it.[9]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can affect protein stability. It's crucial to use a buffer that maintains the protein's native structure.

Q4: How do I determine if my conjugate is pure and how much dye is attached?

A4: To assess the purity and the extent of labeling, you need to calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.[10][11] This is done by measuring the absorbance of the conjugate solution at two wavelengths:

  • 280 nm: To determine the protein concentration.

  • ~578 nm: The absorbance maximum of AF 568, to determine the dye concentration.[12]

A correction factor is needed for the absorbance at 280 nm, as the dye also absorbs at this wavelength.[7][10] An optimal DOL for antibodies is typically between 2 and 10.[10]

Troubleshooting Guides

Issue 1: Low Yield of Labeled Protein After Purification
Possible Cause Troubleshooting Steps
Protein loss during purification - Desalting/SEC Column: Ensure the column is properly equilibrated according to the manufacturer's instructions. Choose a column with the appropriate molecular weight cutoff (MWCO) for your protein to prevent it from entering the resin pores.
- Dialysis: Check for leaks in the dialysis tubing or cassette. Ensure the MWCO of the membrane is well below the molecular weight of your protein.
Inefficient labeling reaction - Review the labeling protocol. Ensure the pH of the reaction buffer is optimal (typically pH 8.3-8.5 for NHS esters).[3][13]
- Confirm the protein concentration is within the recommended range (e.g., 2-10 mg/mL).[14] Low protein concentrations can lead to inefficient labeling.[15]
- Use a fresh solution of the this compound, as it can hydrolyze over time, especially in aqueous solutions.[14][16]
Issue 2: Presence of Free Dye in the Final Product
Possible Cause Troubleshooting Steps
Incomplete separation - Desalting/SEC Column: Do not overload the column. The sample volume should not exceed the manufacturer's recommendation (often 2-5% of the total column volume for high-resolution SEC).[3] Increase the column length or use a resin with better resolving power.
- Dialysis: Increase the dialysis time and the number of buffer changes. The volume of the dialysis buffer should be at least 200-500 times the sample volume.[3]
Hydrolysis of NHS ester before purification - Proceed with purification immediately after the conjugation reaction is complete to remove unreacted and hydrolyzed dye.[3]
Issue 3: Over-labeling and Protein Aggregation
Possible Cause Troubleshooting Steps
Excessive molar ratio of dye to protein - Reduce the molar ratio of this compound to the protein in the conjugation reaction.[14] It is recommended to perform trial reactions with different ratios to determine the optimal one for your specific protein.[14]
Protein is prone to aggregation - Consider using a different purification method that is gentler or less likely to concentrate the protein to the point of aggregation. For example, choose dialysis over a spin concentrator.
- Include additives in the storage buffer that can help prevent aggregation, such as a small amount of a non-ionic detergent or glycerol.

Data Presentation

Table 1: Comparison of Common Purification Methods

Method Typical Processing Time Sample Volume Range Pros Cons
Desalting/SEC Column 10-30 minutes< 4 mL[17]- Fast- Simple procedure- Potential for sample dilution- Limited sample volume
Dialysis 4 hours to overnightUp to 250 mL[4]- High protein recovery- Effective for buffer exchange- Gentle on the sample- Time-consuming- Requires large volumes of buffer- Potential for sample dilution
Tangential Flow Filtration (TFF) Varies with sample sizeScalable- Rapid for large volumes- Can concentrate the sample- More complex setup- Potential for membrane fouling

Experimental Protocols

Protocol 1: Purification of AF 568-labeled Antibody using a Desalting Column (e.g., Sephadex G-25)

Materials:

  • AF 568-labeled antibody reaction mixture

  • Sephadex G-25 desalting column (or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Collection tubes

Procedure:

  • Column Equilibration:

    • Remove the storage buffer from the desalting column.

    • Equilibrate the column by washing it with 3-5 column volumes of PBS (pH 7.2-7.4).[15]

  • Sample Application:

    • Carefully load the reaction mixture onto the top of the equilibrated resin bed.[14] Allow the sample to fully enter the resin.

  • Elution:

    • Add PBS to the top of the column to begin the elution.[14]

    • The labeled antibody, being larger, will pass through the column more quickly and elute first. The smaller, unreacted dye molecules will be retained by the resin and elute later.

    • Collect fractions of the eluate (e.g., 0.5 mL each).[18]

  • Fraction Analysis:

    • Visually inspect the fractions. The first colored band to elute is the labeled antibody. The second, slower-moving colored band is the free dye.[7]

    • Measure the absorbance of the fractions at 280 nm and ~578 nm to identify the fractions containing the purified conjugate.

  • Pooling and Storage:

    • Pool the fractions containing the purified conjugate.

    • Determine the protein concentration and Degree of Labeling (DOL).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.[19]

Protocol 2: Calculation of the Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (A280) and at the absorbance maximum for AF 568, which is approximately 578 nm (Amax).[7]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Where:

      • A280 is the absorbance at 280 nm.

      • Amax is the absorbance at ~578 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye). For Alexa Fluor™ 568, this is approximately 0.46.[7]

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, this is ~203,000 M-1cm-1).[7]

  • Calculate the Degree of Labeling (DOL) using the following formula:

    • DOL = Amax / (εdye × Protein Concentration (M))

    • Where:

      • εdye is the molar extinction coefficient of AF 568 at ~578 nm (approximately 88,000 cm-1M-1 or 91,300 cm-1M-1).[7][12]

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Collection protein Protein Solution (pH 8.3-8.5) reaction Incubate (Room Temp, 1 hr) protein->reaction dye This compound (in DMSO) dye->reaction column Desalting Column (e.g., Sephadex G-25) reaction->column Load Reaction Mixture conjugate Purified AF 568 Conjugate (First colored fraction) column->conjugate free_dye Free Dye (Second colored fraction) column->free_dye dol Calculate DOL (A280 & A578) conjugate->dol

Caption: Experimental workflow for this compound conjugation and purification.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_purity Free Dye Present? check_yield->check_purity No solution_yield Review Labeling Protocol Check Column/Dialysis Integrity check_yield->solution_yield Yes check_aggregation Protein Aggregation? check_purity->check_aggregation No solution_purity Optimize Separation: - Increase dialysis time - Check column loading check_purity->solution_purity Yes solution_aggregation Reduce Dye:Protein Ratio Use Gentler Purification check_aggregation->solution_aggregation Yes end Successful Purification check_aggregation->end No solution_yield->start solution_purity->start solution_aggregation->start

Caption: Troubleshooting logic for AF 568 conjugate purification.

References

Technical Support Center: Troubleshooting AF 568 NHS Ester Precipitation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during labeling experiments with AF 568 NHS ester, with a particular focus on solving precipitation issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution precipitated immediately after adding it to my aqueous reaction buffer. What happened and how can I prevent this?

A1: This is a common issue that typically arises from the low aqueous solubility of non-sulfonated NHS esters like this compound.[1] The dye itself is hydrophobic, and introducing a concentrated stock solution in an organic solvent (like DMSO or DMF) into an entirely aqueous buffer can cause it to crash out of solution.

Troubleshooting Steps:

  • Ensure Proper Dissolution: Make sure the this compound is completely dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[2][3][4] Use a fresh aliquot of solvent, as degraded DMF can contain amines that will react with the NHS ester.[2][4]

  • Optimize Solvent Concentration: The final concentration of the organic solvent in your reaction mixture should generally not exceed 10%.[5][6] If the dye still precipitates, you can try increasing the percentage of the organic solvent in the final reaction volume, but be mindful of its potential effects on your protein's stability and activity.[7]

  • Slow Addition: Add the dissolved this compound solution to the protein solution dropwise while gently stirring or vortexing.[8] This gradual introduction can help prevent localized high concentrations of the dye that can lead to precipitation.

  • Protein Concentration: Ensure your protein concentration is optimal, typically recommended to be at least 2 mg/mL.[3]

Q2: I observed precipitation in my reaction tube during the labeling incubation. What are the likely causes and solutions?

A2: Precipitation during the labeling reaction can be caused by several factors, including over-labeling of the protein, the hydrophobic nature of the AF 568 dye, or suboptimal buffer conditions.

Troubleshooting Steps:

  • Reduce Molar Excess of Dye: Over-labeling can alter the net charge and isoelectric point (pI) of your protein, leading to a decrease in its solubility.[2][7] Reduce the molar ratio of this compound to your protein in the reaction. It is advisable to perform a titration experiment to find the optimal dye-to-protein ratio.[3]

  • Consider a More Water-Soluble Dye: While AF 568 is a bright and photostable dye, its hydrophobicity can be problematic for some proteins.[2] If precipitation persists despite optimization, consider using a more water-soluble alternative if your experimental design allows.

  • Optimize Reaction Buffer:

    • pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[1][2] A pH that is too high can accelerate the hydrolysis of the NHS ester, while a pH that is too low will result in inefficient labeling.[9] The optimal pH for the reaction is between 8.3 and 8.5.[4][10][11]

    • Amine-Free Buffers: Ensure your reaction buffer is free of primary amines, such as Tris or glycine, as these will compete with your protein for reaction with the NHS ester.[1][2] Suitable buffers include phosphate, bicarbonate, HEPES, or borate buffers.[1]

  • Reaction Temperature and Time: Reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[2][12] Performing the reaction at a lower temperature can help minimize hydrolysis of the NHS ester.[2]

Q3: My labeled protein precipitated after the purification step. How can I resolve this?

A3: Post-labeling precipitation is often a result of the increased hydrophobicity of the protein-dye conjugate or aggregation due to over-labeling.

Troubleshooting Steps:

  • Optimize the Degree of Labeling (DOL): As mentioned previously, a high DOL can lead to insolubility. Aim for a lower DOL by reducing the initial molar excess of the dye.

  • Purification Method: The choice of purification method is crucial to remove unconjugated dye and any aggregates.

    • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from excess free dye.[13][14]

    • Dialysis: Dialysis can also be used, but it may result in sample dilution.[14]

    • Spin Columns: Commercially available dye removal spin columns can be a quick and efficient option.[6]

  • Storage Buffer: After purification, store your labeled protein in a suitable buffer. Consider adding a stabilizing agent, such as bovine serum albumin (BSA) at 1-10 mg/mL, if the conjugate concentration is less than 1 mg/mL.[6] For long-term storage, consider adding 0.02% sodium azide and storing in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilityReference
WaterGood/Water Soluble[15][16][17][18][19][20][21][22][23]
Dimethyl sulfoxide (DMSO)Good[15]
Dimethylformamide (DMF)Good[15]

Note: While described as water-soluble, non-sulfonated Alexa Fluor NHS esters are best dissolved in an organic solvent before addition to the aqueous reaction buffer to avoid precipitation.[1]

Table 2: Half-life of NHS Esters at Different Conditions

pHTemperature (°C)Half-lifeReference
7.004-5 hours[1][24]
8.6410 minutes[1][24]

Key Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an IgG antibody with this compound. Optimization may be required for different antibodies or applications.

Materials:

  • IgG antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][12]

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]

  • Purification column (e.g., Sephadex G-25)[8]

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)[3]

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing primary amines (like Tris), a buffer exchange must be performed by dialysis against the reaction buffer or by using a desalting column.[5]

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[8]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[25]

    • Note: NHS esters are moisture-sensitive. Use high-quality anhydrous solvent and prepare the solution fresh.[2]

  • Perform the Labeling Reaction:

    • For a typical reaction with an IgG antibody, a dye/protein molar ratio between 9:1 and 15:1 is a good starting point.[8]

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution dropwise.[8]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[5][11][12]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[2]

    • Incubate for 30 minutes at room temperature.[26]

  • Purify the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye and byproducts using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[8]

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterize and Store the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of AF 568 (approximately 578 nm).

    • Store the purified conjugate protected from light at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[6]

Visualizations

Start Start: this compound Precipitation Issue Check_Dissolution Is the dye fully dissolved in anhydrous DMSO/DMF? Start->Check_Dissolution Check_Addition Was the dye solution added slowly to the reaction buffer? Check_Dissolution->Check_Addition Yes Sol_Dissolve Solution: Use fresh, anhydrous DMSO/DMF. Ensure complete dissolution. Check_Dissolution->Sol_Dissolve No Check_Molar_Ratio Is the molar ratio of dye to protein optimized? Check_Addition->Check_Molar_Ratio Yes Sol_Add_Slowly Solution: Add dye solution dropwise while stirring. Check_Addition->Sol_Add_Slowly No Check_Buffer Is the reaction buffer amine-free and at optimal pH (7.2-8.5)? Check_Molar_Ratio->Check_Buffer Yes Sol_Reduce_Ratio Solution: Reduce the molar excess of the dye. Perform a titration. Check_Molar_Ratio->Sol_Reduce_Ratio No Check_Purification Was the purification method appropriate to remove aggregates? Check_Buffer->Check_Purification Yes Sol_Change_Buffer Solution: Use an amine-free buffer (e.g., PBS, bicarbonate) at pH 7.2-8.5. Check_Buffer->Sol_Change_Buffer No Sol_Optimize_Purification Solution: Use size-exclusion chromatography. Consider a stabilizing agent. Check_Purification->Sol_Optimize_Purification No Resolved Issue Resolved Check_Purification->Resolved Yes Sol_Dissolve->Resolved Sol_Add_Slowly->Resolved Sol_Reduce_Ratio->Resolved Sol_Change_Buffer->Resolved Sol_Optimize_Purification->Resolved

Caption: Troubleshooting decision tree for this compound precipitation.

Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Reaction 3. Labeling Reaction (Add dye to protein, RT for 1-4h) Protein_Prep->Reaction Dye_Prep 2. Prepare this compound (10 mM in anhydrous DMSO/DMF) Dye_Prep->Reaction Quench 4. Quench Reaction (Optional, with Tris buffer) Reaction->Quench Purify 5. Purify Conjugate (Size-exclusion chromatography) Quench->Purify Characterize 6. Characterize & Store (Determine DOL, store at 4°C or -20°C) Purify->Characterize

Caption: Experimental workflow for protein labeling with this compound.

Reactants {this compound | Protein-NH2 (Primary Amine)} Products {AF 568-Protein Conjugate (Stable Amide Bond) | N-hydroxysuccinimide (NHS)} Reactants->Products Aminolysis Side_Reaction {this compound + H2O -> Hydrolyzed Dye} Reactants->Side_Reaction Hydrolysis (competing reaction) Reaction_Conditions pH 7.2-8.5 Amine-free buffer Reaction_Conditions->Reactants

Caption: Chemical reaction of this compound with a primary amine.

References

AF568 NHS Ester Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Alexa Fluor™ 568 (AF568) NHS ester to proteins and other amine-containing biomolecules.

Troubleshooting Guide

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is 8.3-8.5.[1][2][3][4][5]

    • At lower pH (<7.5): The primary amines on the protein are protonated (-NH₃⁺), making them poor nucleophiles and thus unavailable for reaction.[6][7]

    • At higher pH (>9.0): The rate of NHS ester hydrolysis increases significantly, where the ester is deactivated by water. This hydrolysis reaction competes with the desired amine labeling reaction, reducing the overall yield.[7][8]

    • Solution: Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH of your protein solution to 8.3-8.5 just before adding the dye. 0.1 M sodium bicarbonate is a commonly recommended buffer.[2][9]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the AF568 NHS ester, leading to significantly lower labeling efficiency.[10][11][12]

    • Solution: Ensure your protein is in an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[3][8] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[13]

  • Hydrolyzed NHS Ester: NHS esters are moisture-sensitive.[11] The reactive dye powder should be stored desiccated at -20°C. Stock solutions in anhydrous DMSO or DMF are also unstable and should be prepared fresh immediately before use.[6][14]

    • Solution: Use a fresh, unopened vial of high-quality anhydrous DMSO or DMF to dissolve the AF568 NHS ester.[1] Prepare the dye solution immediately before adding it to the protein solution. Avoid storing dye stock solutions unless you are certain the solvent is completely anhydrous.[4][5]

  • Low Protein Concentration: The conjugation reaction is a bimolecular reaction. Low concentrations of protein can lead to less efficient labeling, as the competing hydrolysis reaction becomes more prominent.[6][8]

    • Solution: For optimal results, the protein concentration should be at least 2 mg/mL.[9][15] If your protein is dilute, consider concentrating it before labeling.

Frequently Asked Questions (FAQs)

Q2: What is the optimal pH for AF568 NHS ester conjugation and why is it so critical?

The optimal pH for the reaction is a compromise between maximizing amine reactivity and minimizing NHS ester hydrolysis. This balance is typically achieved in the pH range of 8.3-8.5.[1][2][4][5] At this pH, a sufficient proportion of the primary amines on the protein (like the ε-amino group of lysine) are deprotonated and nucleophilic, allowing them to efficiently attack the NHS ester. While a higher pH would further deprotonate the amines, it would also dramatically accelerate the hydrolysis of the NHS ester, rendering it inactive.[7][8]

Q3: Which buffers should I use for the labeling reaction? Which should I avoid?

  • Recommended Buffers:

    • Sodium Bicarbonate Buffer (0.1 M, pH 8.3): This is the most commonly recommended buffer for NHS ester reactions.[9][16][17]

    • Phosphate-Buffered Saline (PBS): While typically at pH 7.2-7.4, the pH can be adjusted upwards to the optimal range of 8.3-8.5 for the reaction.[18]

    • Borate Buffer (50 mM, pH 8.5): This is another suitable amine-free buffer.[11]

  • Buffers to Avoid:

    • Any buffer containing primary amines, such as Tris or Glycine , will react with the NHS ester and must be avoided.[10][11]

    • Buffers containing ammonium ions (e.g., ammonium sulfate) should also be avoided.[18]

Q4: How does temperature affect the conjugation reaction?

Reactions are typically performed for 1-2 hours at room temperature.[6][9] Alternatively, the reaction can be carried out overnight at 4°C.[3][6] Lowering the temperature can help minimize the rate of hydrolysis of the NHS ester, which may be beneficial for very long incubation times or when working with sensitive proteins.[6]

Q5: My protein precipitates after adding the AF568 NHS ester. What can I do?

Protein precipitation can occur if the labeling reaction alters the protein's net charge and solubility. This can happen with over-labeling.

  • Troubleshooting Steps:

    • Reduce Molar Excess: Decrease the molar ratio of dye to protein in the reaction. A 5- to 20-fold molar excess of NHS ester is a common starting point, but this may need to be optimized.[14]

    • Check Solvent Concentration: The NHS ester is typically dissolved in DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (usually <10%) to avoid denaturing the protein.

Quantitative Data: pH vs. NHS Ester Stability

The primary competing reaction in any NHS ester conjugation is the hydrolysis of the ester by water. The rate of this hydrolysis is highly dependent on pH, as shown in the table below.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[8][19]
8.04°C~1 hour[19]
8.64°C10 minutes[8][19]

This data highlights the critical need to work efficiently once the reaction components are mixed, especially at the optimal labeling pH of 8.3-8.5.

Experimental Protocols

Standard Protocol for Labeling an Antibody with AF568 NHS Ester

This protocol is a general guideline for labeling 1 mg of an IgG antibody but can be scaled as needed.

  • Prepare the Antibody Solution:

    • Dissolve or buffer-exchange the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the antibody concentration to 2-5 mg/mL. The solution must be free of stabilizers like BSA or gelatin.[20]

  • Prepare the AF568 NHS Ester Stock Solution:

    • Allow the vial of AF568 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in high-quality anhydrous DMSO to a concentration of 10 mg/mL.[21]

  • Perform the Labeling Reaction:

    • While gently stirring the antibody solution, add a 10-fold molar excess of the dissolved AF568 NHS ester. Add the dye solution dropwise to prevent localized high concentrations.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9][21]

  • Purify the Conjugate:

    • Separate the labeled antibody from unreacted dye and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[3][20]

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 578 nm (for AF568).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the antibody and the dye.

Visualizations

Reaction_Pathway Figure 1. AF568 NHS Ester Reaction with a Primary Amine cluster_conditions Reaction Conditions cluster_competing Competing Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-AF568 (Stable Amide Bond) Protein->Conjugate + NHS_Ester AF568-NHS Ester NHS_Ester->Conjugate Hydrolysis_Product AF568-COOH (Inactive Acid) NHS_Ester->Hydrolysis_Product Hydrolysis (competing reaction) pH_Node pH 8.3 - 8.5 NHS_Leaving_Group N-Hydroxysuccinimide Water H₂O Water->Hydrolysis_Product

Caption: Figure 1. AF568 NHS Ester Reaction with a Primary Amine

Experimental_Workflow Figure 2. Experimental Workflow for AF568 NHS Ester Labeling start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) start->prep_protein reaction 3. Mix & Incubate (1 hr, Room Temp, Dark) prep_protein->reaction prep_dye 2. Prepare AF568 NHS Ester (Freshly dissolve in anhydrous DMSO) prep_dye->reaction purify 4. Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze 5. Analyze Product (Calculate Degree of Labeling) purify->analyze end End analyze->end

References

Validation & Comparative

AF 568 NHS Ester vs. Alexa Fluor™ 568 NHS Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of fluorescent labels is a critical decision that directly impacts the quality and reliability of experimental results. Among the vast array of available fluorophores, AF 568 and Alexa Fluor™ 568 are two prominent orange-fluorescent dyes widely utilized in applications such as immunofluorescence, flow cytometry, and super-resolution microscopy. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most suitable reagent for your research needs.

At a Glance: Key Performance Indicators

Both AF 568 NHS ester and Alexa Fluor™ 568 NHS ester are amine-reactive derivatives designed for covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. While "Alexa Fluor™" is a trademark of Thermo Fisher Scientific, "AF 568" is a designation used by several other suppliers for a dye that is marketed as a spectrally similar and often structurally identical alternative. The following table summarizes the key quantitative data for these dyes based on publicly available information.

PropertyThis compoundAlexa Fluor™ 568 NHS Ester
Excitation Maximum (nm) 572 - 579578
Emission Maximum (nm) 598 - 603603
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~85,000 - 94,238~88,000 - 91,300
Quantum Yield ~0.57 - 0.912~0.69
Molecular Weight ~792 - 1000~792

Note: Data for this compound is compiled from various suppliers and may exhibit slight variations.

Performance Characteristics

Brightness and Photostability:

Experimental Protocols

The following sections detail standardized protocols for antibody labeling and immunofluorescence staining, which are applicable to both this compound and Alexa Fluor™ 568 NHS ester.

Antibody Labeling with NHS Ester

This protocol describes the covalent conjugation of an NHS ester-activated fluorescent dye to an antibody.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor™ 568 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10-20 moles of dye per mole of antibody is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a gel filtration column or by dialysis against PBS.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and the absorption maximum of the dye (e.g., ~578 nm). Calculate the protein concentration and the DOL using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Dye Concentration (M) = A_max / ε_dye

    • DOL = Dye Concentration / Protein Concentration (CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm; ε is the molar extinction coefficient)

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Immunofluorescence Staining of Cultured Cells

This protocol outlines the use of a fluorescently labeled antibody to detect a specific antigen in fixed cells.

Materials:

  • Cells grown on coverslips

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Mounting Medium with an antifade reagent

  • Microscope slides

Procedure:

  • Cell Fixation: Wash cells with PBS and then fix with fixation buffer for 10-20 minutes at room temperature.

  • Permeabilization (for intracellular antigens): Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific binding by incubating with blocking buffer for 30-60 minutes.

  • Antibody Incubation: Incubate the cells with the fluorescently labeled primary antibody (direct immunofluorescence) or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody (indirect immunofluorescence) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the 568 nm excitation and corresponding emission wavelengths.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Antibody_in_Buffer Antibody in Amine-Free Buffer Mixing Mix Antibody and Dye Solution Antibody_in_Buffer->Mixing Dye_in_Solvent NHS Ester Dye in Anhydrous DMF/DMSO Dye_in_Solvent->Mixing Incubation Incubate 1 hr at RT (dark) Mixing->Incubation Purification Remove Unconjugated Dye (Gel Filtration/Dialysis) Incubation->Purification DOL_Measurement Measure Absorbance (A280 & Amax) Calculate DOL Purification->DOL_Measurement Labeled_Antibody Labeled Antibody (Store at 4°C) DOL_Measurement->Labeled_Antibody

Caption: Workflow for labeling an antibody with an NHS ester dye.

Immunofluorescence Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 1% BSA) Permeabilization->Blocking Antibody_Incubation Antibody Incubation (Labeled Primary or Unlabeled Primary + Labeled Secondary) Blocking->Antibody_Incubation Washing Wash (3x with PBS) Antibody_Incubation->Washing Mounting Mount on Slide (Antifade Medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining of cultured cells.

Conclusion

Both this compound and Alexa Fluor™ 568 NHS ester are high-performance fluorescent dyes suitable for a wide range of biological labeling and imaging applications. Alexa Fluor™ 568 has a long-standing reputation for exceptional brightness and photostability, supported by extensive use in the scientific literature.[4][5] AF 568, offered by various suppliers, is presented as a cost-effective alternative with comparable spectral properties and performance. The choice between these two dyes may ultimately depend on factors such as budget, specific application requirements, and the availability of independent validation data for the particular AF 568 product being considered. For demanding applications requiring the highest degree of photostability and lot-to-lot consistency, Alexa Fluor™ 568 remains a benchmark standard. However, for many routine applications, AF 568 may provide a suitable and more economical option. Researchers are encouraged to consult specific product datasheets and, if possible, perform in-house validation to determine the optimal reagent for their experimental needs.

References

A Head-to-Head Comparison: AF 568 NHS Ester vs. Cy3 NHS Ester for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of two widely used orange-fluorescent dyes, AF 568 NHS ester and Cy3 NHS ester, to facilitate an informed choice for your specific application.

This comparison delves into the key performance characteristics of both dyes, including their spectral properties, brightness, and photostability. Detailed experimental protocols for protein labeling and immunofluorescence are also provided to ensure successful application in your research.

Quantitative Data Summary

To provide a clear and concise overview, the following table summarizes the key quantitative data for this compound and Cy3 NHS ester.

PropertyThis compoundCy3 NHS Ester
Maximum Excitation Wavelength (λex) 572 - 579 nm[1][2][3]550 - 555 nm[4][5]
Maximum Emission Wavelength (λem) 598 - 603 nm[1][2][3]569 - 570 nm[4][5]
Molar Extinction Coefficient (ε) ~91,300 - 94,238 M⁻¹cm⁻¹[1][6]~150,000 - 162,000 M⁻¹cm⁻¹[5][7]
Quantum Yield (Φ) ~0.69 - 0.912[1][6]~0.15 - 0.31[8]
Brightness (ε x Φ) ~62,997 - 85,925~22,500 - 50,220
Solubility Good in water, DMSO, DMF[1]Soluble in Water, DMSO or DMF[5]
Reactivity Primary amines[2]Primary amines[4]

Note on Brightness: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Based on the available data, AF 568 exhibits significantly higher brightness than Cy3.

Performance Comparison

Brightness

This compound is generally considered to be significantly brighter than Cy3 NHS ester. This is attributed to its high quantum yield, which is a measure of the efficiency of fluorescence emission. The higher brightness of AF 568 allows for more sensitive detection, which is particularly advantageous when working with low-abundance targets.

Photostability

While direct quantitative head-to-head studies are limited, the Alexa Fluor family of dyes, to which AF 568 belongs, is widely reported to have greater photostability than traditional cyanine dyes like Cy3.[9] This means that AF 568 is more resistant to photobleaching, allowing for longer exposure times during imaging and more robust and reproducible quantitative analysis. One study noted that Alexa Fluor 568 has brighter fluorescence and greater photostability than FITC, a dye to which Cy dyes are often compared.[9]

pH Sensitivity

Both AF 568 and Cy3 are reported to be relatively pH-insensitive within the physiological range, which is a crucial characteristic for live-cell imaging and other biological applications.[10][11]

Experimental Protocols

Detailed methodologies for common applications are provided below.

Protein Labeling with NHS Esters

This protocol describes the general procedure for labeling proteins with either this compound or Cy3 NHS ester.

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Solution Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) Adjust_pH Adjust pH of Protein Solution to 8.3-8.5 with 1M Sodium Bicarbonate Protein_Solution->Adjust_pH Dye_Stock Prepare Dye Stock Solution (AF 568 or Cy3 NHS Ester) in Anhydrous DMSO Add_Dye Add Dye Stock to Protein Solution (Molar Ratio 5:1 to 15:1) Dye_Stock->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1 hour at Room Temperature (Protected from Light) Add_Dye->Incubate Column_Prep Prepare Size-Exclusion Chromatography Column (e.g., Sephadex G-25) Incubate->Column_Prep Separate Apply Reaction Mixture to Column and Elute Column_Prep->Separate Collect Collect the Labeled Protein Fraction Separate->Collect G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Fixation Fix Cells (e.g., 4% Paraformaldehyde) Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) (for intracellular targets) Fixation->Permeabilization Blocking Block Non-Specific Binding (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Wash_1 Wash with PBS Primary_Ab->Wash_1 Secondary_Ab Incubate with AF 568 or Cy3 -conjugated Secondary Antibody Wash_1->Secondary_Ab Wash_2 Wash with PBS Secondary_Ab->Wash_2 Mount Mount Coverslip with Antifade Reagent Wash_2->Mount Visualize Visualize under Fluorescence Microscope Mount->Visualize

References

A Researcher's Guide to the Photostability of Alexa Fluor 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that significantly impacts the quality and reliability of experimental data. Among the myriad of available fluorophores, Alexa Fluor 568 (AF 568) NHS ester is a popular choice in the orange-red region of the spectrum. This guide provides an objective comparison of the photostability of AF 568 NHS ester against other commonly used alternatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Photophysical Properties

The following table summarizes key photophysical parameters for AF 568 and its alternatives. It is important to note that these values can be influenced by the experimental environment, and direct comparisons are most accurate when conducted under identical conditions.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
Alexa Fluor 568 57860391,3000.69[1]High
FITC 49451875,0000.36Low[2][3]
Cy3 550570150,0000.15Moderate
DyLight 550 562576150,000[4]Not ReportedHigh[5][6]
Atto 565 563592120,000[7]0.80Very High
CF®568 562583100,000[8]Not ReportedVery High[8][9][10]

Photostability Performance: A Head-to-Head Look

Experimental evidence consistently demonstrates the superior photostability of the Alexa Fluor family of dyes when compared to traditional fluorophores like FITC and cyanine (Cy) dyes.[2][3][11]

A direct comparison between AF 568 and FITC revealed that under continuous illumination, the fluorescence intensity of FITC decreased by over 20% in 80 seconds, whereas AF 568's fluorescence diminished by only about 15% under the same conditions.[12] This highlights the significant advantage of AF 568 in applications requiring longer exposure times.

Furthermore, studies comparing Alexa Fluor dyes to their Cy dye counterparts have shown that Alexa Fluor conjugates are significantly more resistant to photobleaching.[3] For instance, Alexa Fluor 555, which is spectrally similar to Cy3, is noted to be more photostable.

More recent innovations in dye chemistry have introduced alternatives that even surpass the photostability of Alexa Fluor 568. Dyes such as CF®568 have been shown to be brighter and more photostable than AF 568 in direct comparisons.[8][9][10] Similarly, DyLight dyes are reported to exhibit high photostability, often greater than that of Alexa Fluor dyes in many applications.[5][6] Atto dyes, like Atto 565, are also recognized for their exceptional photostability.

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for determining the rate of photobleaching.

I. Conjugation of NHS Ester Dyes to Antibodies

This protocol describes the general procedure for labeling an antibody with an amine-reactive NHS ester dye.

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification prep_antibody Prepare Antibody Solution (e.g., 1 mg/mL in PBS) mix Mix Antibody and Dye Solutions (Molar ratio optimization may be needed) prep_antibody->mix prep_dye Prepare Dye Stock Solution (e.g., 10 mg/mL in DMSO) prep_dye->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify characterize Characterize Conjugate (Determine Degree of Labeling) purify->characterize

Antibody Conjugation Workflow
  • Antibody Preparation: Dissolve the antibody to be labeled in a bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in high-quality, anhydrous dimethylsulfoxide (DMSO).

  • Labeling Reaction: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody will need to be optimized for each specific protein and dye. A common starting point is a 10-fold molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

II. Photostability Measurement using Fluorescence Microscopy

This protocol details a method for comparing the photobleaching rates of different fluorophore-conjugated antibodies.

cluster_sample Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis stain Immunofluorescently Stain Cells with Labeled Antibodies mount Mount Coverslips (Use of antifade is optional) stain->mount locate Locate Region of Interest mount->locate acquire_t0 Acquire Initial Image (t=0) (Set exposure to avoid saturation) locate->acquire_t0 illuminate Continuously Illuminate Sample (Consistent laser power/lamp intensity) acquire_t0->illuminate acquire_series Acquire Time-Lapse Series (e.g., every 15-30 seconds) illuminate->acquire_series measure Measure Mean Fluorescence Intensity of ROIs at Each Time Point acquire_series->measure normalize Normalize Intensity to t=0 measure->normalize plot Plot Normalized Intensity vs. Time normalize->plot compare Compare Photobleaching Rates plot->compare

Photostability Measurement Workflow
  • Sample Preparation: Prepare biological samples (e.g., cells or tissue sections) and perform immunofluorescent staining with the antibody conjugates of interest.

  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser) and filter sets appropriate for the fluorophores being tested.

  • Image Acquisition:

    • Locate a region of interest (ROI) containing specifically stained structures.

    • Set the illumination intensity and camera exposure time to obtain a bright, unsaturated image. These settings must remain constant for all samples being compared.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 15 or 30 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.

    • For each fluorophore, normalize the intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

    • Compare the resulting photobleaching curves to determine the relative photostability. A slower decay in fluorescence intensity indicates higher photostability.

Conclusion

Alexa Fluor 568 NHS ester offers excellent photostability, making it a robust choice for a wide range of fluorescence-based applications, and a significant improvement over traditional dyes like FITC and Cy3.[2][3] However, for experiments demanding the highest levels of photostability, newer generation dyes such as CF®568, DyLight 550, and Atto 565 may provide even better performance. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the experiment, including the imaging modality, the need for multiplexing, and the desired duration of image acquisition. The provided protocols offer a framework for researchers to conduct their own comparative studies to make an informed decision based on their particular experimental setup.

References

A Comparative Guide to the Quantum Yield of AF 568 NHS Ester and Other Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent dye for bioconjugation is a critical decision in the design of fluorescence-based assays. The quantum yield (Φ), which represents the efficiency of a fluorophore in converting absorbed light into emitted light, is a key parameter that directly influences the brightness and sensitivity of the detection. This guide provides a comparative overview of the quantum yield of AF 568 NHS ester (also known as Alexa Fluor 568 NHS ester) and other widely used amine-reactive fluorescent dyes. The data presented here is intended to assist researchers in making an informed decision when selecting a fluorescent label for their specific application, such as immunofluorescence, flow cytometry, and high-content screening.

Data Presentation: Photophysical Properties of Amine-Reactive Dyes

The following table summarizes the key photophysical properties of this compound and other comparable fluorescent dyes. These values are for the free dye in aqueous buffer unless otherwise specified and can be influenced by conjugation to a biomolecule and the local microenvironment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
AF 568 (Alexa Fluor 568) 57860391,3000.69
Cy3 550570150,000~0.15
DyLight 550 562576150,0000.10 (conjugated to IgG)[1]
FITC (Fluorescein) 49451875,000~0.36
TRITC (Rhodamine B) 557576107,000~0.36
Cy5 649670250,000~0.27
DyLight 650 652672250,0000.32 (conjugated to IgG)[1]

Experimental Protocols

Determining Relative Fluorescence Quantum Yield

The quantum yield of a fluorescent dye is often determined using a relative method, by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorimeter capable of measuring fluorescence excitation and emission spectra

  • UV-Vis spectrophotometer for measuring absorbance

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or as specified for the dye)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • The fluorescent dye sample to be tested

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample dye in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample from their respective stock solutions. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorimeter to the absorbance maximum of the dye.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure that the excitation and emission slits are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_smp).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

    Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_smp and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Mandatory Visualization

Experimental Workflow for Protein Labeling and Quantum Yield Determination

The following diagram illustrates the general workflow for labeling a protein with an NHS ester dye and subsequently measuring its fluorescence to determine the quantum yield.

experimental_workflow cluster_labeling Protein Labeling cluster_measurement Fluorescence Measurement protein Protein Solution (e.g., Antibody in PBS) reaction Conjugation Reaction (pH 8.3, Room Temp) protein->reaction dye This compound (in DMSO) dye->reaction purification Purification (Size Exclusion Chromatography) reaction->purification conjugate Purified Protein-Dye Conjugate purification->conjugate absorbance Measure Absorbance (UV-Vis Spectrophotometer) conjugate->absorbance fluorescence Measure Fluorescence (Fluorimeter) conjugate->fluorescence analysis Data Analysis & Quantum Yield Calculation absorbance->analysis fluorescence->analysis

Protein labeling and quantum yield measurement workflow.

References

A Comparative Guide to Validating the Activity of AF 568 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the validation of fluorescently labeled molecules is a critical step to ensure experimental success. This guide provides a comprehensive comparison of Alexa Fluor™ 568 (AF 568) NHS ester conjugates against common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of AF 568 and Alternatives

The selection of a fluorophore for conjugation is a critical decision that impacts signal brightness, photostability, and ultimately, the quality of experimental data. AF 568 is a popular choice in the orange-red region of the spectrum. Here, we compare its key performance indicators against spectrally similar dyes: Cy®3, DyLight™ 549, and Rhodamine Red™.

Table 1: Spectroscopic Properties of AF 568 and Common Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
AF 568 57860391,0000.69
Cy®3 550570150,0000.15
DyLight™ 549 550568150,000Not Widely Reported
Rhodamine Red™-X 57059085,0000.70

Table 2: Comparative Performance of Antibody Conjugates

Performance MetricAF 568Cy®3DyLight™ 549Rhodamine Red™-X
Relative Brightness +++ (Very High)++ (High)++ (High)++ (High)
Photostability +++ (Excellent)+ (Moderate)++ (Good)+ (Moderate)
pH Sensitivity Low (pH 4-10)ModerateLowModerate
Water Solubility HighModerateHighModerate

Note: The performance data is synthesized from various sources and direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature. Brightness is a function of both extinction coefficient and quantum yield.

Key Validation Experiments and Protocols

To validate the activity of an AF 568 NHS ester conjugate, a series of experiments are essential. These include determining the degree of labeling, assessing the photostability, and evaluating the fluorescence intensity in a relevant application, such as immunofluorescence microscopy.

Experimental Protocol 1: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each protein molecule. An optimal DOL is crucial for a bright, specific signal without causing protein aggregation or loss of function.

Materials:

  • AF 568-conjugated antibody (or other protein)

  • Unconjugated antibody (for reference)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the Conjugate: Remove any unconjugated this compound from the labeling reaction mixture using a desalting column or dialysis.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈).

    • Dilute the conjugate solution in PBS if the absorbance readings are outside the linear range of the spectrophotometer. Record the dilution factor.

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the conjugated dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For AF 568, the CF is approximately 0.49 (A₂₈₀ of dye / A₅₇₈ of dye).

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₇₈ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein for IgG is ~210,000 M⁻¹cm⁻¹

      • Path length is typically 1 cm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₇₈ / (ε_dye × path length)

      • ε_dye for AF 568 is 91,000 M⁻¹cm⁻¹

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Protocol 2: Comparative Photostability Assay

This protocol outlines a method to compare the photostability of different fluorescently labeled antibodies using fluorescence microscopy.

Materials:

  • Antibody conjugates of AF 568 and alternative dyes (e.g., Cy3, DyLight 549, Rhodamine Red-X) with similar DOLs.

  • Fixed cells or tissue sections with the target antigen.

  • Antifade mounting medium.

  • Fluorescence microscope with a suitable filter set for the dyes being tested and a camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Perform immunofluorescence staining on your fixed samples with each of the antibody conjugates separately.

    • Ensure all staining conditions (antibody concentration, incubation times, washing steps) are identical for all conjugates.

    • Mount the samples using an antifade mounting medium.

  • Image Acquisition:

    • Locate a region of interest with clear and representative staining for each sample.

    • Using identical microscope settings (objective, laser power/exposure time, camera gain), acquire an initial image (time = 0).

    • Continuously expose the same region to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Open the time-lapse image series in ImageJ/Fiji.

    • Select a region of interest (ROI) within the stained area.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • For background correction, select a background ROI with no staining and subtract its mean intensity from the stained ROI intensity for each time point.

    • Normalize the intensity values by dividing the intensity at each time point by the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity against time for each fluorophore. A slower decay curve indicates higher photostability.

Experimental Protocol 3: Quantitative Comparison of Fluorescence Intensity

This protocol describes how to quantify and compare the initial brightness of different antibody conjugates in a cellular context.

Materials:

  • Antibody conjugates of AF 568 and alternative dyes with similar DOLs.

  • Fixed and permeabilized cells expressing the target antigen.

  • Fluorescence microscope with appropriate filter sets.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Immunofluorescence Staining:

    • Stain cells with each antibody conjugate under identical conditions.

    • Include a negative control (e.g., isotype control antibody conjugated with the same dye) to assess background staining.

  • Image Acquisition:

    • For each sample, capture multiple images from different fields of view using identical microscope and camera settings. It is crucial that the settings are not saturating the camera detector.

  • Image Analysis:

    • Open the images in ImageJ/Fiji.

    • For each image, outline individual cells or specific subcellular structures of interest using the selection tools.

    • Measure the mean fluorescence intensity of each selected region.

    • Measure the mean fluorescence intensity of a background region in each image.

    • Calculate the corrected total cell fluorescence (CTCF) for each cell: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background).

    • Calculate the average CTCF for a population of cells for each conjugate. A higher average CTCF indicates a brighter signal.

Visualizing Workflows and Pathways

To better illustrate the processes involved in validating this compound conjugates, the following diagrams have been generated using Graphviz.

NHS_Ester_Reaction NHS Ester Conjugation Reaction Protein Protein (with primary amines, e.g., Lysine) Reaction Amine-Reactive Conjugation (pH 8.3-8.5) Protein->Reaction NHS_Ester This compound NHS_Ester->Reaction Conjugate AF 568-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct

NHS Ester Conjugation Reaction

Validation_Workflow Experimental Workflow for Conjugate Validation cluster_prep Preparation cluster_qc Quality Control cluster_assay Functional Assays Conjugation Protein Conjugation (this compound) Purification Purification (Desalting Column) Conjugation->Purification DOL Determine DOL (Spectrophotometry) Purification->DOL Staining Immunofluorescence Staining Purification->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis (Brightness & Photostability) Imaging->Analysis

Experimental Workflow for Conjugate Validation

Signaling_Pathway Example Signaling Pathway Application Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation Antibody Primary Antibody (anti-phospho-TF) TF->Antibody Gene Gene Expression Nucleus->Gene AF568_Conj AF 568 Secondary Antibody Conjugate Antibody->AF568_Conj

Example Signaling Pathway Application

A Researcher's Guide to Quality Control of AF568 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring the quality and consistency of these critical reagents is paramount. Alexa Fluor™ 568 (AF568) NHS ester is a popular choice for labeling antibodies due to its bright, photostable orange-red fluorescence.[1][2] This guide provides a comprehensive comparison of AF568 with alternative dyes and details the essential quality control (QC) experiments to guarantee reliable and reproducible results.

Performance Comparison of AF568 and Alternative Dyes

The selection of a fluorescent dye for antibody labeling depends on various factors, including the specific application, instrumentation, and the photophysical properties of the dye. AF568 is known for its excellent brightness and photostability, outperforming older dyes like fluorescein isothiocyanate (FITC).[1][3][4] However, several other dyes with comparable or superior properties are available.

Table 1: Comparison of Key Photophysical Properties of AF568 and Alternatives

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
AF568 57860391,0000.6962,790
Cy3 550570150,0000.1522,500
DyLight 549 550568150,0000.7105,000
CF™568 562583100,0000.7777,000
TAMRA 546-556563-58084,000-95,000~0.1~8,400-9,500

Note: Values can vary slightly depending on the conjugation state and measurement conditions. The relative brightness is a calculated metric for comparison.

Essential Quality Control Experimental Protocols

Rigorous quality control is crucial to ensure that the labeling process has not compromised the antibody's functionality. The following are key QC experiments that should be performed after labeling.

Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter that affects both the fluorescence signal and the antibody's binding affinity.[5] An optimal DOL, typically between 2 and 10 for most antibodies, is desired.[6]

Protocol for Spectrophotometric DOL Calculation:

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the labeled antibody solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max), which is approximately 578 nm for AF568.

  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ reading for the dye's absorbance at 280 nm. This is done using a correction factor (CF₂₈₀) specific to the dye (for AF568, this is typically around 0.45).

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / (ε_dye × path length)

      • Where ε_dye is the molar extinction coefficient of the dye at its A_max (91,000 M⁻¹cm⁻¹ for AF568).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Functional Validation by Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a standard method to assess whether the labeled antibody retains its specific binding affinity to its target antigen.[7][8][9]

Indirect ELISA Protocol:

  • Antigen Coating: Coat a 96-well microplate with the target antigen and incubate.

  • Washing: Wash the plate to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Primary Antibody Incubation: Add serial dilutions of both the labeled and unlabeled (as a control) primary antibody to the wells and incubate.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation (for unlabeled control): For the unlabeled antibody wells, add an enzyme-conjugated secondary antibody that recognizes the primary antibody's host species and incubate.

  • Washing: Wash the plate.

  • Substrate Addition: Add the enzyme's substrate to all wells.

  • Signal Detection: Measure the absorbance or fluorescence to determine the binding activity. A significant decrease in signal for the labeled antibody compared to the unlabeled control may indicate a loss of function.

Performance Evaluation by Immunofluorescence (IF) Microscopy

Immunofluorescence staining of cells or tissues allows for a qualitative and semi-quantitative assessment of the labeled antibody's performance, including its specificity and signal-to-noise ratio.[10][11]

Immunofluorescence Staining Protocol:

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation and Permeabilization: Fix and, if necessary, permeabilize the samples.

  • Blocking: Block non-specific antibody binding sites.

  • Primary Antibody Incubation: Incubate the samples with the AF568-labeled primary antibody at its optimal dilution.

  • Washing: Wash to remove unbound antibody.

  • Nuclear Staining (Optional): Counterstain with a nuclear stain like DAPI.

  • Mounting: Mount the coverslip.

  • Imaging: Visualize the staining using a fluorescence microscope. The signal intensity and localization should be compared to a previously validated antibody to ensure specificity and a good signal-to-noise ratio.[10]

Visualizing Workflows and Concepts

To further clarify the processes involved in antibody labeling and quality control, the following diagrams have been generated.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Antibody Purified Antibody in Amine-Free Buffer Mixing Mix Antibody and NHS Ester (pH 8.3-8.5) Antibody->Mixing NHS_Ester AF568 NHS Ester in DMSO NHS_Ester->Mixing Incubation Incubate (1-2 hours at Room Temp) Mixing->Incubation Purification Remove Unconjugated Dye (e.g., Gel Filtration) Incubation->Purification DOL Determine DOL Purification->DOL Functional_Assay Functional Validation (ELISA, IF) Purification->Functional_Assay

Caption: Workflow for AF568 NHS ester antibody labeling and subsequent quality control.

QCTroubleshooting start Low Labeling Efficiency? buffer_check Is buffer amine-free (e.g., no Tris)? start->buffer_check Yes ph_check Is pH optimal (8.3-8.5)? buffer_check->ph_check Yes change_buffer Action: Buffer exchange to PBS or Bicarbonate. buffer_check->change_buffer No conc_check Is antibody concentration >1 mg/mL? ph_check->conc_check Yes adjust_ph Action: Adjust pH of reaction buffer. ph_check->adjust_ph No concentrate_ab Action: Concentrate antibody. conc_check->concentrate_ab No success Labeling Successful conc_check->success Yes change_buffer->ph_check adjust_ph->conc_check concentrate_ab->success

Caption: A decision tree for troubleshooting low labeling efficiency with NHS esters.

SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Activates Antibody AF568-Labeled Antibody Antibody->Receptor Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Example signaling pathway where an AF568-labeled antibody can be used for visualization.

By adhering to these quality control protocols and understanding the comparative performance of different fluorescent dyes, researchers can ensure the generation of high-quality, reliable data in their antibody-based applications.

References

Navigating the Crowded Spectrum: A Guide to AF 568 NHS Ester and its Spectral Neighbors

Author: BenchChem Technical Support Team. Date: December 2025

In the vibrant world of fluorescence imaging, selecting the right combination of fluorophores is paramount to generating clear, unambiguous data. This guide provides a comprehensive comparison of AF 568 NHS ester with other commonly used fluorophores in a similar spectral region, focusing on the critical issue of spectral overlap. Understanding these spectral relationships is essential for researchers, scientists, and drug development professionals designing multiplexing experiments in fields such as immunofluorescence, flow cytometry, and FRET-based assays.

Spectral Properties: A Comparative Overview

AF 568 is a bright and photostable orange-fluorescent dye that is well-suited for excitation by the common 561 nm laser line.[1] Its spectral characteristics, however, place it in a crowded region of the spectrum, necessitating careful consideration when pairing it with other fluorophores. The following table summarizes the key spectral properties of AF 568 and several other fluorophores with significant spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)
AF 568 572 - 579[2][3]598 - 603[2][3]94,238[2][4]0.91[2][4]
TRITC 544 - 557[5][6]570 - 576[5][6]~150,000~0.15
Rhodamine Red-X 570 - 573[7][8]590 - 591[7][8]Not readily availableNot readily available
Cy3 554 - 555[9][10]568 - 569[9][10]150,000[10]0.15[10]

Understanding and Visualizing Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another.[11][12] This can lead to two primary issues in multicolor imaging:

  • Crosstalk (or Bleed-through): The emission from one fluorophore is detected in the channel designated for another, leading to false-positive signals.[10]

  • Unwanted FRET (Förster Resonance Energy Transfer): If the emission spectrum of a donor fluorophore overlaps significantly with the excitation spectrum of an acceptor fluorophore and they are in close proximity, non-radiative energy transfer can occur, quenching the donor's fluorescence and sensitizing the acceptor's.

The following diagram illustrates the concept of spectral overlap, where the emission of a donor fluorophore (like AF 568) can bleed into the detection channel of a redder fluorophore or excite an acceptor fluorophore in a FRET pair.

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., AF 568) cluster_acceptor Acceptor Fluorophore (e.g., AF 647) cluster_overlap Spectral Overlap Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Overlap_Node Emission of Donor overlaps with Excitation of Acceptor Donor_Emission->Overlap_Node Crosstalk / FRET Acceptor_Excitation Excitation Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence Overlap_Node->Acceptor_Excitation

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocols

To achieve reliable results in multicolor fluorescence experiments, meticulous attention to labeling and imaging protocols is crucial.

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody.

Workflow for Protein Labeling with NHS Ester

Protein_Labeling_Workflow A 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) C 3. Labeling Reaction (Add dye to protein, incubate 1-2h at RT, protected from light) A->C B 2. Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO or DMF) B->C D 4. Purify Conjugate (Size-exclusion chromatography to remove free dye) C->D E 5. Characterize Conjugate (Measure absorbance to determine Degree of Labeling) D->E

References

Navigating the Spectrum: A Guide to Cost-Effective Alternatives for Alexa Fluor 568

Author: BenchChem Technical Support Team. Date: December 2025

In the world of fluorescence microscopy and cell imaging, the Alexa Fluor family of dyes has long been a gold standard, renowned for its brightness and photostability. However, the associated cost can be a significant consideration for research labs, particularly for high-throughput screening and routine experiments. This guide provides a comprehensive comparison of cost-effective alternatives to Alexa Fluor 568, offering researchers and drug development professionals the data needed to make informed decisions without compromising on quality.

This comparison focuses on commercially available fluorescent dyes with similar spectral properties to Alexa Fluor 568, which is optimally excited by the 568 nm laser line and emits in the orange-red region of the spectrum. The alternatives evaluated include established competitors and newer "equivalent" dyes.

Photophysical Property Showdown: A Quantitative Comparison

The performance of a fluorescent dye is primarily determined by its photophysical properties. Brightness, a key parameter, is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the dye's resistance to fading upon excitation, is crucial for long-term imaging experiments.

The following table summarizes the key photophysical properties of Alexa Fluor 568 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
Alexa Fluor 568 57860391,0000.6962,790
ATTO 565 564590120,0000.8096,000
Cy3B 558572130,0000.6787,100
Janelia Fluor 549 549571101,0000.8888,880
AZDye 568 57860288,0000.6960,720
APDye 568 57860288,0000.6960,720
BP Fluor 568 57860288,0000.6960,720

Note: For AZDye 568, APDye 568, and BP Fluor 568, the quantum yield is stated by the manufacturers to be equivalent to Alexa Fluor 568.

The Bottom Line: A Cost-Effectiveness Analysis

While performance is paramount, budget constraints are a reality for many research groups. The following table provides an estimated cost comparison for the N-hydroxysuccinimidyl (NHS) ester form of each dye, a common reactive group used for labeling proteins and antibodies. Prices are based on a 1 mg unit size and are subject to change.

DyeEstimated Price (1 mg NHS Ester)
Alexa Fluor 568 $477
ATTO 565 $198
Cy3B $140 - $329
Janelia Fluor 549 ~$73 (for 100µg)
AZDye 568 $140
APDye 568 $129
BP Fluor 568 $140

Experimental Performance: Beyond the Numbers

While photophysical data provides a strong indication of a dye's potential, its performance in a biological context is the ultimate test. Factors such as conjugation efficiency, background staining, and stability in different buffers can all influence experimental outcomes.

A study comparing Alexa Fluor 568 and Fluorescein Isothiocyanate (FITC) conjugated to an anti-human nestin monoclonal antibody demonstrated that Alexa Fluor 568 has brighter fluorescence and greater photostability. While direct comparative studies for all the listed alternatives are not always available in peer-reviewed literature, manufacturers of the "equivalent" dyes (AZDye, APDye, BP Fluor) often provide internal data demonstrating comparable performance to Alexa Fluor 568 in applications like immunocytochemistry and flow cytometry.

Experimental Protocol: A Standardized Approach for Dye Comparison

To objectively evaluate the performance of different fluorescent dyes in your specific application, it is crucial to follow a standardized experimental protocol. The following outlines a general workflow for comparing the performance of antibody-dye conjugates in immunofluorescence.

Experimental_Workflow cluster_prep Antibody Conjugation & Characterization cluster_staining Immunofluorescence Staining cluster_imaging Image Acquisition & Analysis A Labeling Reaction (Antibody + Dye-NHS) B Purification (Size-Exclusion Chromatography) A->B C Characterization (Degree of Labeling) B->C G Secondary Antibody Incubation (Dye Conjugates) C->G D Cell Seeding & Fixation E Permeabilization & Blocking D->E F Primary Antibody Incubation E->F F->G H Image Acquisition (Confocal Microscopy) G->H I Quantitative Analysis (Signal Intensity) H->I J Photobleaching Assay H->J

Caption: Experimental workflow for comparing fluorescent dye performance.

1. Antibody Conjugation and Characterization:

  • Labeling Reaction: Conjugate each dye's NHS ester to a secondary antibody at varying dye-to-antibody molar ratios. It is critical to use the same antibody lot for all conjugations.

  • Purification: Remove unconjugated dye using size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance of the dye and the protein. Aim for a consistent DOL across all conjugates being compared.

2. Immunofluorescence Staining:

  • Cell Preparation: Seed, fix, and permeabilize cells using a consistent protocol.

  • Blocking: Block non-specific binding sites.

  • Antibody Incubations: Incubate with a primary antibody, followed by incubation with the different fluorescently labeled secondary antibodies. Ensure all incubation times and concentrations are identical.

3. Image Acquisition and Analysis:

  • Imaging: Acquire images using a confocal microscope with identical settings (laser power, gain, pinhole size, etc.) for all samples.

  • Quantitative Analysis: Measure the mean fluorescence intensity of specifically stained structures.

  • Photobleaching Assay: Continuously image a field of view and measure the decay in fluorescence intensity over time to determine the photobleaching rate.

Signaling Pathway Visualization

The choice of a fluorescent dye is often dictated by the specific biological question being addressed. For instance, in studying signal transduction pathways, bright and photostable dyes are essential for visualizing the localization and interaction of key signaling molecules.

Signaling_Pathway cluster_nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Adaptor Adaptor Protein Receptor->Adaptor Phosphorylation & Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression Regulation

Caption: A generic receptor tyrosine kinase signaling pathway.

In the context of the signaling pathway above, a researcher might use an antibody labeled with a bright, photostable dye to track the translocation of the transcription factor into the nucleus upon ligand stimulation. A cost-effective alternative to Alexa Fluor 568 with high brightness and photostability would be well-suited for such an experiment.

Conclusion: Making an Informed Choice

The data presented in this guide demonstrates that several cost-effective alternatives to Alexa Fluor 568 are available, offering comparable and in some cases, superior, photophysical properties. For researchers seeking to maximize their budget without sacrificing data quality, dyes such as ATTO 565, Cy3B, and Janelia Fluor 549 present compelling options with excellent brightness and photostability. The "equivalent" dyes, including AZDye 568, APDye 568, and BP Fluor 568, offer a more direct, budget-friendly replacement for Alexa Fluor 568 with nearly identical spectral properties.

Ultimately, the optimal dye for a particular experiment will depend on the specific application, instrumentation, and budget. By carefully

AF 568 NHS Ester: A Comparative Guide for Labeling Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AF 568 NHS ester is a bright, orange-fluorescent dye commonly utilized for the stable labeling of proteins, antibodies, and other amine-containing biomolecules. Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines to form a stable amide bond, making it a valuable tool in various life science applications, including fluorescence microscopy, flow cytometry, and Western blotting. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorophore for your research needs.

Performance Comparison

The selection of a fluorescent dye is critical for the sensitivity and quality of experimental results. The brightness of a fluorophore is a key performance metric, determined by its molar extinction coefficient and fluorescence quantum yield. Photostability is another crucial factor, dictating the dye's resistance to photobleaching upon exposure to excitation light.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum YieldRelative Brightness*Photostability
AF 568 / Alexa Fluor 568 57860391,3000.6962,997High
Cy3 550570150,0000.1522,500Moderate
ATTO 565 562589120,0000.90108,000High
Rhodamine Red-X 57059085,0000.8572,250Moderate to High

*Relative Brightness is calculated as (Molar Extinction Coefficient x Fluorescence Quantum Yield). Higher values indicate a brighter fluorophore.

Note: The photostability of fluorescent dyes can be influenced by the local environment and the mounting medium used. The qualitative assessment of photostability is based on generally reported performance.

Experimental Protocols

General Protocol for Protein and Antibody Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The recommended molar ratio of dye to protein is typically between 5:1 and 15:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (578 nm for AF 568).

    • Calculate the DOL using the following formula: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • M_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of the dye.

      • A_280 is the absorbance at 280 nm.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm.

Protocol for Labeling Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 0.1 M sodium borate buffer, pH 8.5

  • Ethanol

  • 3 M sodium acetate

Procedure:

  • Prepare the Oligonucleotide: Dissolve the amine-modified oligonucleotide in the sodium borate buffer to a final concentration of 1-5 mM.

  • Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the reactive dye to the oligonucleotide solution.

    • Vortex the mixture and incubate at room temperature for 2-4 hours in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge to pellet the oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in an appropriate buffer.

Visualizing the Labeling Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) mixing Mix Protein and Dye (Molar ratio 5:1 to 15:1) protein_prep->mixing dye_prep Prepare this compound (10 mg/mL in DMSO/DMF) dye_prep->mixing incubation Incubate 1 hr at RT (Protected from light) mixing->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze

Caption: A typical experimental workflow for protein labeling with this compound.

Troubleshooting Common Issues in NHS Ester Labeling

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, becoming non-reactive.Prepare the dye stock solution immediately before use in anhydrous solvent. Avoid storing the dye in solution.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.Use an amine-free buffer such as PBS, borate, or carbonate at a pH between 7.2 and 8.5.
Suboptimal pH: The reaction efficiency is pH-dependent.Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal reactivity with primary amines.
Precipitation of the Conjugate High degree of labeling: Over-labeling can lead to protein aggregation and precipitation.Optimize the dye-to-protein ratio. Start with a lower molar excess of the dye.
Hydrophobicity of the dye: Some dyes can increase the hydrophobicity of the protein, causing it to precipitate.If precipitation is an issue, consider using a more water-soluble version of the dye if available.
High Background in Staining Unreacted free dye: Incomplete removal of the free dye after the labeling reaction.Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.
Non-specific binding of the conjugate: The labeled protein may non-specifically bind to other cellular components.Use appropriate blocking agents in your staining protocol and optimize antibody concentrations.

Signaling Pathway Diagram

While this compound itself is not part of a signaling pathway, it is a tool used to visualize components of these pathways. For instance, an antibody labeled with AF 568 can be used to detect a specific phosphorylated protein in a signaling cascade.

signaling_pathway cluster_nucleus ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 (Phosphorylated) kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates antibody Anti-pKinase2 Ab (AF 568 labeled) kinase2->antibody Detection nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response

Caption: Visualization of a signaling pathway component using an AF 568-labeled antibody.

This guide provides a comprehensive overview to assist researchers in making informed decisions when using this compound and its alternatives for biomolecule labeling. For specific applications, further optimization of the provided protocols may be necessary.

Safety Operating Guide

Proper Disposal of AF 568 NHS Ester: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed operational and disposal plan for AF 568 NHS ester, a fluorescent dye commonly used for labeling proteins and other molecules. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

While Safety Data Sheets (SDS) for this compound generally classify it as non-hazardous, it is imperative to treat all chemical waste with caution and follow the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure.[1] Disposal must always be in accordance with local, state, and federal regulations.[1]

Immediate Safety and Handling

Before beginning any work with this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Lab coat

  • Safety glasses with side shields

  • Nitrile gloves

Handle the solid, powdered form of the dye in a well-ventilated area or a chemical fume hood to prevent inhalation of dust. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area thoroughly with water.

Quantitative Data Summary

The key properties of this compound are summarized below for quick reference.

PropertyValue
Excitation Maximum (λex)572 nm
Emission Maximum (λem)598 nm
Molecular FormulaC₄₉H₆₃N₅O₁₃S
SolubilityGood in water, DMSO, DMF
Recommended Storage-20°C in the dark, desiccated[2][3]
pH SensitivityInsensitive between pH 4 and 10[2]

Experimental Workflow and Waste Generation

A typical experiment involving this compound is a labeling reaction, where the dye is conjugated to a primary amine on a target molecule, such as a protein. This workflow generates several distinct waste streams that require proper management.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification a This compound (Solid) c 10 mM Dye Stock Solution a->c Dissolve b Anhydrous DMSO or DMF b->c e Reaction Mixture c->e Add d Target Molecule in Buffer (pH 8.3-8.5) d->e f Labeled Conjugate e->f Incubate (1 hr, RT, dark) g Purified Labeled Conjugate f->g Size-Exclusion Chromatography h Aqueous Waste (Unreacted Dye) f->h G cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware start Waste Generated from this compound Experiment waste_type Solid, Liquid, or Labware? start->waste_type solid_type Powder or Contaminated Solid? waste_type->solid_type Solid liquid_type Organic or Aqueous? waste_type->liquid_type Liquid labware_type Sharps or Non-Sharps? waste_type->labware_type Labware powder Unused/Expired Solid Dye solid_type->powder Powder contaminated_solid Gloves, Pipette Tips, etc. solid_type->contaminated_solid Contaminated powder_disposal Hazardous Chemical Waste Container (Solids) powder->powder_disposal solid_disposal Hazardous Chemical Waste Container (Solids) contaminated_solid->solid_disposal end Arrange for EHS Pickup powder_disposal->end solid_disposal->end organic Concentrated Stock Solution (DMSO/DMF) liquid_type->organic Organic aqueous Reaction Supernatant, Buffer Washes liquid_type->aqueous Aqueous organic_disposal Hazardous Chemical Waste Container (Organic Solvents) organic->organic_disposal aqueous_deactivation Deactivate (Hydrolyze) NHS Ester aqueous->aqueous_deactivation organic_disposal->end aqueous_disposal Hazardous Chemical Waste Container (Aqueous) aqueous_deactivation->aqueous_disposal aqueous_disposal->end sharps Needles, Glass Pipettes labware_type->sharps Sharps non_sharps Tubes, Plasticware labware_type->non_sharps Non-Sharps sharps_disposal Puncture-Proof Sharps Container sharps->sharps_disposal non_sharps_disposal Hazardous Chemical Waste Container (Solids) non_sharps->non_sharps_disposal sharps_disposal->end non_sharps_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of AF 568 NHS ester, a fluorescent dye commonly used for labeling proteins and other molecules. Adherence to these procedures will help mitigate risks and streamline your laboratory workflow.

Immediate Safety and Handling Precautions

While some suppliers classify this compound as not a hazardous substance, it is prudent to handle all chemicals with care.[1] The following personal protective equipment (PPE) is recommended to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat
Respiratory For solid, powdered form: A dust mask (e.g., N95) is recommended.

This table is based on general recommendations for handling similar NHS esters.[2]

Experimental Protocol: A Step-by-Step Guide to Handling

This protocol outlines the key steps for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the vial for any damage.

  • Store the vial at -20°C in a desiccated, dark environment to maintain its stability.[3][4][5]

  • Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reactive NHS ester.[6][7]

2. Preparation of Stock Solution:

  • This compound is moisture-sensitive.[7] Prepare stock solutions immediately before use.

  • Dissolve the solid in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][8] Do not prepare and store stock solutions.[7]

  • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[7][9]

3. Labeling Reaction:

  • The optimal pH for NHS ester coupling reactions is between 8.0 and 9.0.[10] A common choice is a phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or a sodium bicarbonate buffer at a pH of ~8.3-8.5.[4][11]

  • Incubate the reaction mixture, protected from light, for the time specified in your experimental protocol, typically ranging from 30 minutes to a few hours at room temperature.[7][10]

4. Quenching and Purification:

  • After the labeling reaction is complete, any unreacted NHS ester can be quenched by adding an amine-containing buffer like Tris.[11]

  • The unreacted, hydrolyzed dye must be removed from the labeled conjugate. This is commonly achieved through gel filtration chromatography (e.g., Sephadex G-25).[10]

Disposal Plan: Managing Waste Streams

All waste generated from the use of this compound should be treated as chemical waste and segregated from regular laboratory trash.[2]

Waste Segregation and Collection:

  • Solid Waste:

    • Unused/Expired Product: The original vial containing the solid powder should be placed in a designated hazardous waste container and should never be disposed of in regular trash.[2]

    • Contaminated Labware: All solid materials that have come into contact with the dye (e.g., pipette tips, microcentrifuge tubes, gloves, and paper towels) should be collected in a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Organic Solutions: Concentrated solutions of the dye in solvents like DMSO or DMF should be collected in a designated container for hazardous organic waste.

    • Aqueous Solutions: To ensure the complete hydrolysis of the reactive NHS ester in aqueous waste from labeling reactions, adjust the pH to between 7 and 8.5 and let it stand for several hours before collecting it in a designated aqueous hazardous waste container.[2] Do not dispose of dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2]

All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the chemical.[2]

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.

AF568_NHS_Ester_Workflow start Start: Receive this compound storage Store at -20°C Desiccated & Protected from Light start->storage prep Prepare for Use: Equilibrate to Room Temp storage->prep waste_management Waste Management storage->waste_management Expired/unused product dissolve Dissolve in Anhydrous DMSO or DMF prep->dissolve reaction Perform Labeling Reaction (pH 8.0-9.0, Protect from Light) dissolve->reaction dissolve->waste_management Contaminated tips, tubes, gloves quench Quench Unreacted Ester (e.g., with Tris buffer) reaction->quench reaction->waste_management Contaminated tips, tubes, gloves purify Purify Conjugate (e.g., Gel Filtration) quench->purify quench->waste_management Aqueous waste product Labeled Product purify->product purify->waste_management Aqueous waste, used columns solid_waste Solid Waste: - Unused Product - Contaminated Labware waste_management->solid_waste liquid_waste Liquid Waste: - Organic Solutions - Quenched Aqueous Solutions waste_management->liquid_waste dispose Dispose as Hazardous Chemical Waste (Follow Institutional Guidelines) solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.